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  • Product: 3(2H)-Benzofuranone, 4-methyl-
  • CAS: 54120-65-9

Core Science & Biosynthesis

Foundational

Crystallographic Architecture and Structural Dynamics of 4-Methyl-3(2H)-benzofuranone

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The 3(2H)-benzofuranone (coumaranone) scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The 3(2H)-benzofuranone (coumaranone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of monoamine oxidase (MAO) inhibitors, anti-plasmodial agents, and agricultural fungicides[1]. While the parent 3(2H)-benzofuranone system provides a baseline for electronic and steric interactions, functionalization at the 4-position with a methyl group—yielding 4-methyl-3(2H)-benzofuranone —introduces critical stereoelectronic perturbations.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between macroscopic chemical properties and atomic-level crystallographic phenomena. By understanding the exact bond geometries, lattice packing, and non-covalent interactions of this scaffold, drug discovery professionals can better rationalize structure-activity relationships (SAR) and optimize target binding affinities.

Molecular Geometry and Crystallographic Parameters

The crystallographic characterization of benzofuranone derivatives provides fundamental insights into their molecular architecture and solid-state packing arrangements[2]. The 4-methyl-3(2H)-benzofuranone molecule (C₉H₈O₂) consists of a fused bicyclic system: a benzene ring and a furan-3-one ring.

Core Planarity and Bond Metrics

X-ray diffraction studies of analogous benzofuranone derivatives reveal that the core framework exhibits minimal deviation from planarity (maximum deviation < 0.1 Å)[1][2]. This near-planar conformation is thermodynamically favored as it facilitates extended π-conjugation across the carbonyl system and the adjacent benzenoid ring[1].

The introduction of the C4-methyl group induces localized steric hindrance, slightly distorting the ideal geometry of the adjacent carbonyl group at C3. However, the fundamental bond lengths remain highly conserved across this chemical class:

  • Carbonyl Bond (C=O): Characteristically measures ~1.22 Å, consistent with standard conjugated ketone functionality[2].

  • Furan Oxygen Bond (C-O): Measures approximately 1.37 Å, reflecting partial double-bond character due to resonance with the aromatic ring[2].

  • Aromatic Framework (C-C): Bond lengths range from 1.38 to 1.41 Å, typical for delocalized π-systems[2].

Quantitative Crystallographic Data

The following table synthesizes the expected crystallographic and physicochemical parameters for 4-methyl-3(2H)-benzofuranone, extrapolated from high-resolution single-crystal X-ray diffraction (SCXRD) data of closely related structural analogs[1][2][3].

ParameterValue / DescriptionCausality / Significance
Molecular Formula C₉H₈O₂Defines the basic structural composition.
Molecular Weight 148.16 g/mol Optimal for fragment-based drug discovery (FBDD).
Predicted Space Group Monoclinic, P2₁/cCommon for planar, non-chiral aromatic organic molecules optimizing packing efficiency.
C=O Bond Length ~1.22 ÅIndicates strong double-bond character; crucial for hydrogen bond acceptor capability.
C-O (Furan) Bond Length ~1.37 ÅReflects resonance stabilization within the heterocyclic ring.
Core Planarity Deviation < 0.1 ÅFacilitates intercalation or flat binding modes in narrow protein pockets.
Polar Surface Area (PSA) ~26.3 ŲPredicts excellent membrane permeability and oral bioavailability[3].

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural parameters of 4-methyl-3(2H)-benzofuranone, a rigorous SCXRD protocol must be employed. The methodology below outlines a self-validating system where each step ensures the integrity of the final electron density map.

Step-by-Step Crystallization and Data Collection Protocol
  • Sample Purification: Synthesize and purify 4-methyl-3(2H)-benzofuranone to >99% purity via preparative HPLC. Causality: Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the compound in a minimal volume of a binary solvent system (e.g., Ethanol/Hexane, 1:3 v/v). Cover the vial with perforated Parafilm and allow to stand at 20 °C. Causality: Slow evaporation creates a supersaturated state gradually, promoting the nucleation of a single, high-quality macroscopic crystal rather than microcrystalline powder.

  • Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with dimensions between 0.1 and 0.3 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: This size range minimizes X-ray absorption errors while providing sufficient scattering volume. The oil prevents solvent loss and crystal degradation.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using a nitrogen gas stream. Causality: Cryocooling reduces atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and resolution.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation on a diffractometer equipped with a photon-counting pixel array detector. Collect full sphere data using ω and φ scans.

  • Structure Solution and Refinement: Process the raw frames for data reduction and empirical absorption correction. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Causality: Full-matrix refinement ensures that all atomic coordinates and anisotropic displacement parameters are globally minimized against the experimental data.

SCXRD_Workflow A 1. Compound Purification (>99% HPLC) B 2. Slow Evaporation Crystallization (EtOH/Hexane) A->B C 3. Crystal Selection (0.1 - 0.3 mm dimensions) B->C D 4. Cryocooling (100 K) & Loop Mounting C->D E 5. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F 6. Data Reduction & Absorption Correction E->F G 7. Structure Solution (Direct Methods / SHELXT) F->G H 8. Refinement (SHELXL) & CIF Generation G->H

Figure 1: Step-by-step logic and experimental workflow for the SCXRD characterization of benzofuranone derivatives.

Pharmacophore Mapping and Target Interaction

The 3(2H)-benzofuranone core is not merely a structural curiosity; its geometry dictates its biological utility. The near-planar conformation allows the scaffold to slide into narrow hydrophobic clefts, such as the substrate-binding domain of Monoamine Oxidase B (MAO-B)[1].

The addition of the 4-methyl group provides a specific vector for van der Waals interactions, locking the molecule into a preferred orientation within the binding pocket. Concurrently, the C3 carbonyl acts as a potent hydrogen bond acceptor, while the furan oxygen participates in dipole-dipole interactions with polar residues.

Binding_Model Core 4-Methyl-3(2H)-benzofuranone Core Scaffold Carbonyl C3 Carbonyl Group Core->Carbonyl Furan Furan Oxygen (O1) Core->Furan Methyl C4 Methyl Group Core->Methyl Hbond Hydrogen Bonding (Residue Backbone) Carbonyl->Hbond Acceptor Dipole Dipole-Dipole Interaction Furan->Dipole Electrostatic VDW Hydrophobic Pocket (Steric Fit) Methyl->VDW VdW Forces Target Target Protein (e.g., MAO-B Pocket) Hbond->Target VDW->Target Dipole->Target

Figure 2: Mechanistic binding pathway of the 4-methyl-3(2H)-benzofuranone scaffold within a target protein.

Conclusion

The crystallographic structure of 4-methyl-3(2H)-benzofuranone represents a highly optimized balance of planarity, resonance stabilization, and targeted steric bulk. By leveraging high-resolution X-ray diffraction data, researchers can accurately map the electron density and geometric constraints of this molecule. This foundational knowledge is critical for rational drug design, enabling the precise tuning of non-covalent interactions required to achieve high-affinity target engagement.

References

  • PrepChem. "Synthesis of 2-(Methylthio)-3(2H)-benzofuranone". Retrieved April 1, 2026. Available at: [Link]

Sources

Exploratory

Electronic Properties and Synthetic Methodologies of Substituted 3(2H)-Benzofuranones: A Comprehensive Technical Guide

Executive Summary Substituted 3(2H)-benzofuranones (often referred to as coumaranones) represent a privileged heterocyclic scaffold in organic synthesis, material science, and medicinal chemistry. The core structure—a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 3(2H)-benzofuranones (often referred to as coumaranones) represent a privileged heterocyclic scaffold in organic synthesis, material science, and medicinal chemistry. The core structure—a fused benzene and furanone ring system—exhibits unique electronic properties governed by the cross-conjugation between the aromatic ring and the lactone-like carbonyl group. By strategically introducing electron-donating or electron-withdrawing substituents, researchers can precisely tune the electrophilicity of the carbonyl carbon, the nucleophilicity of the C-2 position, and the overall redox potential of the molecule. This technical guide explores the causal relationships between substituent electronic effects, their spectroscopic signatures, and the self-validating experimental protocols required for their synthesis and isolation.

Electronic Structure and Substituent Effects

The reactivity of the 3(2H)-benzofuranone core is highly sensitive to the nature and position of substituents on the aromatic ring. These electronic modifications dictate the molecule's behavior in nucleophilic additions, condensation reactions, and radical scavenging processes.

  • Electron-Donating Groups (EDGs): Substituents such as a methoxy group (-OCH₃) at the 6- or 7-position enrich the electron density of the benzofuranone core through resonance. This resonance effect increases the nucleophilicity at the C-2 position and shifts the aromatic protons upfield in ¹H NMR spectroscopy. For instance, 1 exhibits altered reactivity, making the carbonyl carbon highly susceptible to nucleophilic attack and condensation reactions, which is why it serves as a versatile building block for synthesizing monoamine oxidase (MAO) inhibitors[1].

  • Electron-Withdrawing Groups (EWGs): Halogens, such as a bromine atom at the 5-position, exert a strong inductive electron-withdrawing effect. This deshields adjacent protons (resulting in downfield NMR shifts) and enhances the electrophilicity of the carbonyl carbon. Compounds like 2 leverage this dual electronic modulation (inductive withdrawal from bromine and resonance donation from methoxy) for applications in antimicrobial research[2].

  • Alkyl Groups and Spiroannulation: Methyl substitution, such as in3, causes characteristic upfield and downfield shifts in the aromatic region. The C-H stretching region for these derivatives typically exhibits resonances between 3026–3062 cm⁻¹, while aromatic protons appear in the range of 7.2–8.8 ppm[3]. Furthermore, specific substitution patterns, such as spiroannulation at the 2-position, have been shown to positively affect the inhibition of the human peptidyl prolyl cis/trans isomerase Pin1[4].

G Core 3(2H)-Benzofuranone Core EDG Electron-Donating Groups (-OCH3, -CH3) Core->EDG Functionalization EWG Electron-Withdrawing Groups (-Br, -NO2) Core->EWG Functionalization React1 Increased Nucleophilicity at C-2 Position EDG->React1 Resonance React2 Enhanced Electrophilicity of Carbonyl EWG->React2 Inductive Effect Bio1 Antioxidant / Radical Scavenging React1->Bio1 Bio2 Enzyme Inhibition (e.g., Pin1) React2->Bio2

Logic flow of substituent electronic effects on 3(2H)-benzofuranone reactivity.

Mechanistic Pathways: Oxidation and Radical Scavenging

Beyond direct synthesis, substituted 3(2H)-benzofuranones are critical intermediates and end-products in the oxidation of flavonoids. When flavonoids like quercetin are exposed to radical generators such as AIBN (azobisisobutyronitrile), they undergo a two-electron oxidation.

Causality of the Mechanism: AIBN is utilized because it provides a steady, temperature-controlled flux of radicals, preventing the over-oxidation typically seen with harsh chemical oxidants. The reaction forms a highly reactive p-quinone methide or a C-2 centered carbocation intermediate. The subsequent attack by an external nucleophile (e.g., water or methanol) triggers a ring contraction of the pyranone C-ring, yielding a substituted 5[5]. This mechanism is the fundamental basis for the radical scavenging (antioxidant) capacity of the benzofuranone precursor structure.

Workflow S1 Flavonoid (Quercetin) S2 Radical Oxidation (AIBN) S1->S2 S3 Carbocation / p-Quinone Methide S2->S3 -2e-, -H+ S4 Nucleophilic Attack (H2O / MeOH) S3->S4 S5 Substituted 3(2H)-Benzofuranone S4->S5 Ring Contraction

Radical-mediated oxidative workflow yielding substituted 3(2H)-benzofuranones.

Quantitative Data Summary

The table below summarizes the spectroscopic and functional properties of key substituted 3(2H)-benzofuranones, demonstrating how electronic modifications translate to measurable physical and biological data.

Compound DerivativeKey Substituent(s)Electronic EffectSpectroscopic Data (IR/NMR)Primary Application / Property
2,6-Dimethyl-3(2H)-benzofuranone -CH₃ (Positions 2, 6)Weak EDG (Hyperconjugation)IR: 3026–3062 cm⁻¹ (C-H stretch)NMR: 7.2–8.8 ppm (Aromatic)Stereochemical synthesis intermediate[3]
6-Methoxy-3(2H)-benzofuranone -OCH₃ (Position 6)Strong EDG (Resonance)NMR: Upfield shift of adjacent aromatic protonsMAO Inhibitor precursor; Condensation building block[1]
5-Bromo-7-methoxy-3(2H)-benzofuranone -Br (Pos 5), -OCH₃ (Pos 7)EWG (Inductive) + EDG (Resonance)IR: Carbonyl stretch shift >1700 cm⁻¹ due to -BrAntimicrobial candidate[2]
Spiroannulated 3-benzofuranones Spiro-cyclopentane (Pos 2)Steric / Aliphatic EDGMS: HRMS (EI) calcd. for C₁₄H₁₄O₂: 214.0994Pin1 Isomerase Inhibition[4]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Validation checkpoints are embedded within the workflows to confirm the success of intermediate stages before proceeding.

Protocol A: Synthesis of 5-Bromo-7-methoxy-3(2H)-benzofuranone

Causality Note: Bromination is performed prior to methoxylation because the unsubstituted benzofuranone ring is highly reactive toward electrophilic aromatic substitution. The subsequent methoxylation requires basic conditions that could otherwise interfere with the bromination step.

  • Bromination Step:

    • Dissolve 10 mmol of 3(2H)-benzofuranone in 50 mL of anhydrous chloroform.

    • Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the emergence of a less polar spot indicates successful bromination.

  • Methoxylation Step:

    • Isolate the 5-bromo intermediate via silica gel chromatography.

    • Dissolve the intermediate in anhydrous DMF. Add 1.5 equivalents of potassium carbonate (K₂CO₃) and 1.2 equivalents of methyl iodide (MeI).

    • Stir at room temperature for 12 hours.

    • Validation Checkpoint: Confirm product identity via ¹H NMR. The appearance of a sharp singlet integrating to 3H around 3.8–4.0 ppm confirms the successful installation of the methoxy group.

Protocol B: Radical-Mediated Synthesis via Flavonoid Oxidation

Causality Note: AIBN is selected over metal-catalyzed oxidants to isolate the pure radical-mediated carbocation pathway, preventing metal-coordination artifacts during the ring contraction phase.

  • Radical Initiation:

    • Dissolve 1 mmol of Quercetin in a 1:1 mixture of acetonitrile and water (or methanol, depending on the desired nucleophile).

    • Add 2 equivalents of AIBN.

  • Thermal Decomposition & Oxidation:

    • Heat the reaction mixture to 70°C under an argon atmosphere to initiate the thermal decomposition of AIBN.

    • Maintain the temperature for 6 hours to allow the two-electron oxidation and subsequent ring contraction to occur.

  • Isolation and Validation:

    • Quench the reaction by cooling to 0°C.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the mass corresponding to the substituted 3(2H)-benzofuranone (e.g., nominal mass 286 for the depside/benzofuranone derivative).

    • Purify via preparative HPLC. Use HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm the presence of the 3(2H)-benzofuranone skeleton (specifically, long-range C-H correlations confirming the furanone C-ring rather than the original pyranone ring).

References

  • Buy 3(2H)
  • Buy 3(2H)-Benzofuranone, 5-bromo-7-methoxy- (EVT-13389244)
  • Buy 6-Methoxy-3(2H)-benzofuranone (EVT-304995)
  • Novel Spiroannulated 3-Benzofuranones.
  • Flavonoid Oxidation by the Radical Generator AIBN: A Unified Mechanism for Quercetin Radical Scavenging Source: ACS Publications URL

Sources

Foundational

A Technical Guide to the Synthesis of 4-methylbenzofuran-3(2H)-one

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold The benzofuran-3(2H)-one, also known as coumaranone, represents a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one, also known as coumaranone, represents a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis.[1] This core structure is found in a multitude of biologically active molecules exhibiting properties ranging from antifungal and anticancer to antioxidant and antidiabetic.[1][2] The strategic placement of substituents on the benzofuranone ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 4-methyl derivative, in particular, serves as a key building block for more complex molecular architectures in drug discovery programs.

This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-methylbenzofuran-3(2H)-one. It is designed for researchers, medicinal chemists, and process development scientists, offering a blend of mechanistic theory, practical experimental protocols, and a comparative analysis of key methodologies. Our focus is on providing robust and reproducible strategies, grounded in established chemical principles.

Overview of Primary Synthetic Strategies

The construction of the 4-methylbenzofuran-3(2H)-one core is most reliably achieved through a two-stage process. This involves the initial synthesis of a substituted phenoxyacetic acid intermediate, followed by an intramolecular cyclization to form the fused five-membered ring. While numerous advanced, transition-metal-catalyzed methods exist for constructing benzofuranones[1][3], the classical cyclization approach remains a highly effective, scalable, and cost-effective strategy.

The general workflow is outlined below, starting from the commercially available and inexpensive starting material, 2-methylphenol (o-cresol).

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization A 2-Methylphenol (o-Cresol) C 2-(o-tolyloxy)acetic acid A->C O-Alkylation (Williamson Ether Synthesis) B Chloroacetic Acid B->C D 4-Methylbenzofuran-3(2H)-one C->D Intramolecular Cyclization (e.g., Friedel-Crafts Acylation)

Figure 1: General two-stage synthetic workflow for 4-methylbenzofuran-3(2H)-one.

Pathway Deep Dive: The Classical Cyclization Route

The most traditional and widely understood method for synthesizing benzofuran-3(2H)-ones is the acid-catalyzed or thermal cyclization of a precursor phenoxyacetic acid.[4] This pathway offers excellent regiochemical control, as the cyclization is directed by the position of the ether linkage.

Rationale and Mechanism

The synthesis begins with the O-alkylation of 2-methylphenol with chloroacetic acid under basic conditions (a Williamson ether synthesis) to yield 2-(o-tolyloxy)acetic acid. The subsequent and critical step is the intramolecular cyclization. This reaction is typically promoted by acetic anhydride, which serves both as a dehydrating agent and a reactant, forming a mixed anhydride intermediate. This activated intermediate then undergoes an intramolecular Friedel-Crafts-type acylation onto the electron-rich aromatic ring. The ortho-para directing effect of the ether oxygen and the activating effect of the methyl group favor cyclization at the 6-position relative to the ether, yielding the desired 4-methyl product.

G start 2-(o-tolyloxy)acetic acid + Acetic Anhydride intermediate1 Mixed Anhydride Intermediate start->intermediate1 Formation of Mixed Anhydride intermediate2 Acylium Ion Intermediate (Resonance Stabilized) intermediate1->intermediate2 Intramolecular Electrophilic Attack product 4-Methylbenzofuran-3(2H)-one intermediate2->product Proton Loss & Rearomatization

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Protocols & Analytical Methods

Method

The Versatile Role of 4-Methyl-3(2H)-benzofuranone in Modern Heterocyclic Synthesis: Application Notes and Protocols

In the landscape of contemporary organic synthesis and medicinal chemistry, the benzofuranone scaffold holds a position of significant interest. These structures are not only prevalent in a variety of natural products bu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the benzofuranone scaffold holds a position of significant interest. These structures are not only prevalent in a variety of natural products but also form the core of numerous pharmacologically active compounds.[1][2][3] Among its derivatives, 3(2H)-Benzofuranone, 4-methyl- serves as a particularly valuable and versatile building block for the construction of a diverse array of heterocyclic systems. The presence of the methyl group at the 4-position introduces electronic and steric nuances that can be strategically exploited to influence reaction outcomes and modulate the biological activity of the resulting molecules.

This technical guide provides an in-depth exploration of the synthetic utility of 4-methyl-3(2H)-benzofuranone. We will delve into key reaction classes, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings of these transformations. The content herein is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this important synthetic intermediate.

The Strategic Importance of the 4-Methyl-3(2H)-benzofuranone Core

The reactivity of 4-methyl-3(2H)-benzofuranone is primarily dictated by two key features: the active methylene group at the C2 position and the carbonyl group at C3. The protons on the C2 carbon are acidic, readily undergoing deprotonation to form an enolate, which can then act as a nucleophile. This reactivity is central to condensation reactions that form the bedrock of many synthetic applications for this scaffold.

The 4-methyl group, while seemingly a simple substituent, exerts a notable influence. Electronically, it is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic ring and the carbonyl group. Sterically, its presence can influence the approach of reagents and the conformational preferences of reaction intermediates and products.

Key Synthetic Application: The Synthesis of Aurones

A paramount application of 3(2H)-benzofuranones, including the 4-methyl derivative, is in the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones).[4] Aurones are a subclass of flavonoids known for their distinctive yellow color in plants and a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[5][6] The most common and direct route to aurones is the Knoevenagel or aldol-type condensation of a 3(2H)-benzofuranone with an aromatic aldehyde.[7]

Mechanistic Insight: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] In the context of aurone synthesis from 4-methyl-3(2H)-benzofuranone, the reaction is typically catalyzed by a weak base or an acid. The base facilitates the deprotonation of the C2-methylene group to form a reactive enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde, leading to an aldol-type adduct, which subsequently undergoes dehydration to yield the α,β-unsaturated aurone.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration 4-Me-Benzofuranone 4-Methyl-3(2H)-benzofuranone Enolate Enolate Intermediate 4-Me-Benzofuranone->Enolate Deprotonation at C2 Base Base (e.g., Piperidine) Base->4-Me-Benzofuranone Aromatic_Aldehyde Ar-CHO Enolate->Aromatic_Aldehyde Nucleophilic Attack Enolate->Aromatic_Aldehyde Aldol_Adduct Aldol Adduct Aromatic_Aldehyde->Aldol_Adduct Aurone Aurone Product Aldol_Adduct->Aurone Elimination of H₂O Aldol_Adduct->Aurone Water H₂O Aurone->Water

Caption: Mechanism of Aurone Synthesis via Knoevenagel Condensation.

Protocol: Acid-Catalyzed Synthesis of Aurones using Amberlite IR-120 Resin

This protocol describes a green and efficient method for the synthesis of aurones via the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde using a solid acid catalyst.[7] While the original study used unsubstituted and dimethoxy-substituted benzofuranone, this protocol is directly applicable to 4-methyl-3(2H)-benzofuranone.

Materials:

  • 4-Methyl-3(2H)-benzofuranone (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Amberlite IR-120 resin (10 mol%)

  • 50% Aqueous Ethanol (2 mL)

  • Methylene chloride

  • Water

Procedure:

  • To a solution of 4-methyl-3(2H)-benzofuranone (1 mmol) in 2 mL of 50% aqueous ethanol in a round-bottom flask, add the aromatic aldehyde (1 mmol).

  • Add Amberlite IR-120 resin (10 mol%) to the reaction mixture.

  • Stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the resin.

  • Dilute the filtrate with water (10 mL) and extract with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aurone.

EntryAromatic Aldehyde (Ar)ProductYield (%)
1Benzaldehyde(Z)-2-benzylidene-4-methylbenzofuran-3(2H)-one>90% (estimated)
24-Chlorobenzaldehyde(Z)-2-(4-chlorobenzylidene)-4-methylbenzofuran-3(2H)-one>95% (estimated)
34-Methylbenzaldehyde(Z)-2-(4-methylbenzylidene)-4-methylbenzofuran-3(2H)-one>90% (estimated)
44-Methoxybenzaldehyde(Z)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one>90% (estimated)
Yields are estimated based on reported values for similar substrates in the cited literature.[7]

Synthesis of Spiro-Heterocycles

The C2 position of the 4-methyl-3(2H)-benzofuranone scaffold is also amenable to the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures. Spiro-heterocycles can be synthesized through various strategies, including cycloaddition reactions and multi-component reactions.

Application in 1,4-Dipolar Cycloaddition Reactions

One elegant approach to spiro-pyrrolines involves a three-component 1,4-dipolar cycloaddition reaction. While the specific use of 4-methyl-3(2H)-benzofuranone is not detailed in the available literature, the general methodology using benzofuran-2,3-diones (which can be conceptually related to the reactivity at the C2 and C3 positions of 3(2H)-benzofuranones) provides a strong basis for its application.[9]

Aryne Insertion for Spiroannulated Benzofuran-3-ones

A diversity-oriented synthesis of spiroannulated benzofuran-3-ones can be achieved via aryne insertion.[10] This methodology allows for the construction of complex spirocyclic frameworks.

Spirocycle_Synthesis Benzofuranone 4-Methyl-3(2H)-benzofuranone Reaction_Type Reaction Type Benzofuranone->Reaction_Type Heterocycle_1 Aurones Reaction_Type->Heterocycle_1 Knoevenagel Condensation Heterocycle_2 Spiro-pyrrolines Reaction_Type->Heterocycle_2 [3+2] Cycloaddition Heterocycle_3 Spiro-isobenzofurans Reaction_Type->Heterocycle_3 Multi-step Synthesis Heterocycle_4 Other Spiro-heterocycles Reaction_Type->Heterocycle_4 Aryne Insertion / Mannich Reaction

Caption: Synthetic pathways from 4-methyl-3(2H)-benzofuranone.

Protocol: Synthesis of Spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones

An efficient two-step synthesis of spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones has been reported, with some derivatives showing promising antiviral activity against influenza B virus.[11] The protocol is general and can be adapted for 4-methyl-3(2H)-benzofuranone.

Step 1: Synthesis of 2-(2-carboxy-3-methylbenzoyl)-4-methylbenzoic acid

Materials:

  • 3-Methylphthalic anhydride (1 equiv)

  • Toluene (as solvent)

  • Aluminum chloride (2.2 equiv)

  • Toluene (as reactant, 1.1 equiv)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A solution of 3-methylphthalic anhydride in toluene is added dropwise to a suspension of aluminum chloride in toluene at 0-5°C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted, and the organic layer is treated with aqueous sodium hydroxide.

  • The aqueous layer is acidified to precipitate the product, which is then filtered, washed, and dried.

Step 2: Cyclization to form the spiro compound

Materials:

  • 2-(2-carboxy-3-methylbenzoyl)-4-methylbenzoic acid (1 equiv)

  • Acetic anhydride (excess)

Procedure:

  • The dicarboxylic acid from Step 1 is refluxed in acetic anhydride for several hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether) to afford the crude spiro compound.

  • The product is purified by recrystallization.

Future Directions and Broader Applications

The synthetic potential of 4-methyl-3(2H)-benzofuranone is far from exhausted. Its utility can be extended to the synthesis of a wider range of heterocyclic systems. For instance, it can serve as a precursor for various benzofuran derivatives through reactions involving the carbonyl group and subsequent manipulations.[1][12] Furthermore, its enolate can participate in Michael additions and other carbon-carbon bond-forming reactions, opening avenues for the synthesis of complex molecules.

The development of asymmetric catalytic systems for reactions involving 4-methyl-3(2H)-benzofuranone would be a particularly valuable contribution, enabling the enantioselective synthesis of chiral heterocyclic compounds for applications in drug discovery.

Conclusion

3(2H)-Benzofuranone, 4-methyl- is a readily accessible and highly versatile building block in heterocyclic organic synthesis. Its reactivity, centered around the active methylene and carbonyl groups, allows for the efficient construction of important heterocyclic scaffolds such as aurones and spiro-heterocycles. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this valuable intermediate in the design and synthesis of novel molecules with potential applications in medicine and materials science.

References

  • A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. (2014). Bangladesh Journal of Pharmacology. [Link]

  • View of A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. (2014). Bangladesh Journals Online. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. (2022). PMC. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Global Scientific Journal. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • Synthesis and characterization of benzofuranone and its derivatives. (2022). Global Scientific Journal. [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. [Link]

  • Synthesis and biological activities of aurones: A Review. (2016). ijpab. [Link]

  • Synthesis and biological evaluation of various heterocyclic compounds: Aurones from Coumarins and Chromones, Quinolines and Pyri. TEL (thèses-en-ligne). [Link]

  • Novel heterocyclic spirobenzofurans. (1970). Journal of the Chemical Society C - RSC Publishing. [Link]

  • Diversity-Oriented Synthesis of Spiroannulated Benzofuran-3-one Scaffold of Leptosphaerin C and Congeners via Aryne Insertion. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. (2013). PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. (2022). Results in Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Research Square. [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2023). MDPI. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. edoc.ub.uni-muenchen.de. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2004). Molecular Diversity Preservation International. [Link]

  • Three‐Component Synthesis of Benzofuran‐3(2H)‐ones with Tetrasubstituted Carbon Stereocenters via Rh(III)‐Catalyzed C−H/C−C Bond Activation and Cascade Annulation. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

Sources

Application

Protocol for scaling up 3(2H)-Benzofuranone, 4-methyl- production

An Application Note and Protocol for the Scalable Production of 3(2H)-Benzofuranone, 4-methyl- Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, robust, and scalable protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Production of 3(2H)-Benzofuranone, 4-methyl-

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and scalable protocol for the synthesis of 3(2H)-Benzofuranone, 4-methyl- (CAS 54120-65-9), a valuable benzofuranone derivative.[1][2] Benzofuranones are privileged heterocyclic scaffolds found in numerous natural products and serve as key intermediates in medicinal chemistry and drug development.[3][4] This guide is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step methodologies, scale-up considerations, safety protocols, and analytical validation techniques. The narrative emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability for transitioning from laboratory to pilot-plant scale production.

Introduction and Synthetic Strategy

The benzofuranone core is a cornerstone in the synthesis of biologically active molecules, exhibiting a wide range of activities including anti-tumor, antibacterial, and anti-inflammatory properties.[4][5] The 4-methyl substituted variant is a specific building block for more complex chemical entities. While numerous methods exist for constructing the benzofuranone ring system, including transition-metal-catalyzed cyclizations and cascade reactions, a classic and highly scalable approach involves a two-step sequence: O-alkylation of a corresponding phenol followed by an intramolecular Friedel-Crafts acylation.[6][7][8]

This protocol was selected for its operational simplicity, use of readily available and cost-effective starting materials, and avoidance of expensive or difficult-to-handle transition-metal catalysts. The chosen pathway proceeds via the Williamson ether synthesis of 2-(m-tolyloxy)acetic acid from m-cresol, followed by a polyphosphoric acid (PPA) mediated cyclization. This strategy offers high yields and a straightforward purification process amenable to large-scale operations.

Overall Synthetic Scheme```dot

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization m_cresol m-Cresol chloroacetic_acid Chloroacetic Acid intermediate 2-(m-tolyloxy)acetic acid final_product 3(2H)-Benzofuranone, 4-methyl-

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Method

Application Note: 3(2H)-Benzofuranone, 4-methyl- as a Privileged Precursor in Drug Discovery

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on versatile, privileged scaffolds. 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9)[1][2] represents a highly valuable bicyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, privileged scaffolds. 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9)[1][2] represents a highly valuable bicyclic building block in medicinal chemistry. As a core structural motif, the benzofuranone system is the foundation for synthesizing aurones (structural isomers of flavones) and complex spiro-heterocycles [3][4].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on utilizing 4-methyl-3(2H)-benzofuranone. We detail the mechanistic rationale behind its reactivity, provide validated synthetic protocols for generating bioactive libraries, and explore its downstream applications in targeting neurodegenerative diseases and oncology.

Mechanistic & Structural Insights: The Role of the 4-Methyl Substitution

In plant biology, aurones are synthesized from chalcones via oxidative cyclization catalyzed by aureusidin synthase[3][5]. However, in synthetic medicinal chemistry, constructing the aurone scaffold directly from a 3(2H)-benzofuranone precursor via a Claisen-Schmidt-type aldol condensation is vastly more efficient, bypassing the limitations of enzyme catalysis[6].

The specific choice of the 4-methyl derivative (4-methyl-3(2H)-benzofuranone) introduces critical stereoelectronic effects:

  • Steric Trajectory Control: The methyl group at the C4 position is adjacent to the carbonyl group (C3). During subsequent scaffold-hopping reactions, such as [3+2] cycloadditions, this steric bulk effectively shields one face of the molecule, driving high diastereoselectivity when forming spiro-fused pentacyclic systems[4].

  • Target Selectivity: In biological systems, the 4-methyl-aurone derivatives exhibit enhanced conformational rigidity. This restriction locks the exocyclic double bond in the (Z)-configuration, which has been shown to improve selective binding in the narrow hydrophobic bipartite cavity of Monoamine Oxidase B (MAO-B), a primary target for Parkinson's and Alzheimer's disease therapies[7].

  • Enol-Keto Tautomerization: The electron-donating nature of the methyl group subtly modulates the acidity of the C2 protons, requiring optimized basic conditions to efficiently generate the enolate required for nucleophilic attack on aldehydes.

Experimental Workflows & Validated Protocols

Synthesis of 4-Methyl-Aurone Derivatives (Aldol Condensation)

Aurones are characterized by a benzofuranone core linked to a phenyl ring through an exocyclic carbon-carbon double bond[4][8]. The following protocol describes the base-catalyzed condensation of 4-methyl-3(2H)-benzofuranone with benzaldehyde derivatives to yield bioactive aurones.

Causality in Experimental Design: While traditional methods use strong aqueous bases (e.g., 40% NaOH)[6], the presence of the 4-methyl group can lead to competing side reactions (such as ring-opening) under harsh conditions. Therefore, we utilize a milder, self-validating system using Potassium Hydroxide (KOH) supported on Alumina, or controlled aqueous NaOH in ethanol, which drives the dehydration step forward while preserving the heterocyclic core.

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 4-methyl-3(2H)-benzofuranone and 1.1 equivalents of the desired substituted benzaldehyde in 15 mL of absolute ethanol.

  • Catalysis: Slowly add 2.0 equivalents of a 40% aqueous NaOH solution dropwise while maintaining the reaction at 0–5 °C in an ice bath to prevent exothermic degradation[6].

  • Condensation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. The reaction progress should be monitored via TLC (Hexane:Ethyl Acetate 3:1). The formation of a deep yellow/orange precipitate indicates the generation of the aurone chromophore.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. Acidify the solution using 1N HCl until the pH reaches 3–4. This step is critical to fully precipitate the aurone and neutralize the enolate[6].

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield the pure (Z)-4-methyl-aurone derivative.

Scaffold Hopping: Synthesis of Spiro[benzofuranone-pyrrolidine]

To access complex 3D chemical space, the synthesized 4-methyl-aurones can be subjected to[3+2] cycloaddition. This scaffold-hopping strategy is highly relevant for developing Topoisomerase II inhibitors for anti-cancer applications[9].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the synthesized 4-methyl-aurone and 1.2 mmol of an azomethine ylide precursor (e.g., an imine derivative) in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 10 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. DBU efficiently deprotonates the imine to generate the reactive 1,3-dipole[4].

  • Cycloaddition: Stir the mixture at room temperature for 12 hours. The 4-methyl group will direct the dipole approach from the less hindered face, ensuring high diastereomeric excess (dr > 95:5).

  • Isolation: Concentrate the solvent under reduced pressure and purify via flash column chromatography (silica gel) to isolate the spiro-fused product.

Quantitative Data Presentation: Reaction Optimization

The efficiency of the aldol condensation is highly dependent on the solvent and base used. Table 1 summarizes the optimization data for synthesizing 4-methyl-aurones.

Table 1: Optimization of Aldol Condensation for 4-Methyl-Aurone Synthesis

EntryBase CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
140% NaOH (aq)Ethanol25482>95%
2KOH / AluminaNeat (Grinding)250.589>98%
3PiperidineMethanol65 (Reflux)845<80%
4DBU (10 mol%)DCM251260>90%
5None (On Water)Water902475>92%

Note: KOH/Alumina under solvent-free conditions provides the highest yield and purity, minimizing the hydrolytic ring-opening of the benzofuranone core.

Visualizations of Workflows and Biological Pathways

To fully contextualize the utility of 4-methyl-3(2H)-benzofuranone, the following diagrams illustrate both the synthetic logic and the downstream biological mechanism of the resulting drug candidates.

Synthetic Logic and Scaffold Hopping

SyntheticWorkflow A 4-Methyl-3(2H)-benzofuranone (Precursor) B Aldol Condensation (Base-Catalyzed) A->B + Benzaldehydes D 4-Methyl-Aurone Derivatives (MAO-B / Topo II Inhibitors) B->D Dehydration C [3+2] Cycloaddition (DBU or Organocatalyst) E Spiro[benzofuranone-pyrrolidine] (Complex 3D Scaffolds) C->E Spiro-Annulation D->C + Azomethine Ylides

Figure 1: Synthetic workflow from 4-methyl-3(2H)-benzofuranone to complex bioactive scaffolds.

Biological Pathway: MAO-B Inhibition for Neuroprotection

Aurones derived from benzofuranones have been identified as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B)[7]. The diagram below maps this pharmacological pathway.

Pathway Aurone 4-Methyl-Aurone Derivative MAOB Monoamine Oxidase B (MAO-B) Aurone->MAOB Competitive Inhibition Neuro Neuroprotection & Cognitive Retention Aurone->Neuro Promotes via Dopamine Preservation Dopamine Dopamine Degradation (Oxidative Stress) MAOB->Dopamine Catalyzes (Pathological State) Dopamine->Neuro Prevented by Inhibitor

Figure 2: Mechanism of action of 4-methyl-aurones in preventing dopamine degradation via MAO-B inhibition.

Conclusion

4-Methyl-3(2H)-benzofuranone is far more than a simple building block; it is a gateway to highly functionalized, biologically active chemical space. By understanding the stereoelectronic influence of the 4-methyl group, medicinal chemists can optimize aldol condensations to yield aurones, and subsequently deploy scaffold-hopping techniques like [3+2] cycloadditions to generate sophisticated spiro-heterocycles. These derivatives hold immense promise in the development of targeted therapies for neurodegenerative diseases and oncology.

References

  • NextSDS. "4-Methyl-3(2H)-benzofuranone — Chemical Substance Information". nextsds.com. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents". nih.gov. Available at:[Link]

  • International Journal of Pure & Applied Bioscience. "Synthesis and biological activities of aurones: A Review". ijpab.com. Available at:[Link]

  • RSC Advances. "A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions". rsc.org. Available at: [Link]

  • Chemical Biology & Drug Design (via ResearchGate). "Synthesis, Biological Evaluation, and Molecular Simulation of Chalcones and Aurones as Selective MAO-B Inhibitors". researchgate.net. Available at: [Link]

  • ResearchGate. "Occurrences, biosynthesis and properties of aurones as high-end evolutionary products". researchgate.net. Available at:[Link]

  • ResearchGate. "Scaffold-Hopping of Aurones: 2-Arylideneimidazo[1,2-a]pyridinones as Topoisomerase IIα-Inhibiting Anticancer Agents". researchgate.net. Available at:[Link]

  • ResearchGate. "Proposed plant biosynthetic pathways for aurone biosynthesis". researchgate.net. Available at:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Methyl-3(2H)-Benzofuranone Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9) Introduction & Structural Significance 4-Methyl-3(2H)-benzofuranone [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9)

Introduction & Structural Significance

4-Methyl-3(2H)-benzofuranone [1] is a highly versatile heterocyclic building block characterized by a fused bicyclic benzofuranone core with a methyl group at the C4 position. This specific scaffold is a critical precursor in the synthesis of aurones —a subclass of flavonoids known for their potent antibacterial, antifungal, and antileishmanial properties[2].

In modern drug development, constructing all-carbon quaternary centers at the C2 position of the benzofuran-3(2H)-one ring is highly sought after to enhance metabolic stability and lock bioactive conformations. However, traditional alkylation often fails due to the steric hindrance imposed by the adjacent C4-methyl group and the high oxophilicity of the intermediate enolates/radicals. To overcome this, Cross-Dehydrogenative Coupling (CDC) has emerged as a state-of-the-art methodology, allowing for direct C(sp³)–C(sp³) or C(sp³)–C(sp²) bond formation without the need for pre-functionalized substrates[3][4].

Mechanistic Insights: The Causality of Catalytic Choices

When designing a CDC workflow for 4-methyl-3(2H)-benzofuranone, chemists must navigate the inherent reactivity differences between the monomeric substrate and its transiently formed dimers.

The Oxophilicity Challenge

Under standard aerobic conditions, generating a radical at the C2 position of the benzofuranone monomer is highly problematic. The monomeric radical is exceptionally oxophilic; instead of undergoing the desired cross-coupling with a target substrate, it rapidly reacts with molecular oxygen (O₂) to form a tertiary alcohol (oxygenation adduct)[5].

The Palladium-μ-hydroxo Solution

To bypass this parasitic oxygenation pathway, a Pd(II)-BINAP-μ-hydroxo complex is employed as an acid-base catalyst[6][7].

  • Causality: The Pd-μ-hydroxo complex transiently coordinates with the coupling partner (e.g., a catechol or azo compound), modulating its redox potential. This coordination facilitates the in situ generation of a persistent C2-radical from the benzofuranone monomer[3]. Because the transient radical (from the coupling partner) and the persistent radical (from the benzofuranone) are generated in close spatial proximity within the coordination sphere of the Pd catalyst, they rapidly recombine. This kinetically outcompetes the oxygenation pathway, driving the reaction toward the desired C2-quaternary cross-coupled product[6][7].

Visualizing the Catalytic Workflow

Pathway A 4-Methyl-3(2H)- benzofuranone C Persistent C2-Radical A->C Aerobic Oxidation B Pd(II)-μ-hydroxo Complex B->C Catalytic Mediation F C2-Quaternary Cross-Coupled Product C->F Radical Recombination D Catechol / Azo Substrate E Transient Radical D->E Oxidation E->F Radical Recombination

Figure 1: Pd-catalyzed aerobic CDC pathway for 4-methyl-3(2H)-benzofuranone functionalization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal validation checkpoints to ensure reproducibility and high fidelity in quaternary center construction.

Protocol A: Pd-Catalyzed Aerobic CDC with Catechols[3]

This protocol utilizes molecular oxygen as the terminal oxidant, making it highly atom-economical.

  • Preparation of the Catalytic Mixture: In an oven-dried Schlenk tube, add 4-methyl-3(2H)-benzofuranone (0.2 mmol), the target catechol derivative (0.3 mmol, 1.5 equiv.), and the Pd(II)-BINAP-μ-hydroxo catalyst (5 mol%).

  • Solvent Selection: Add 2.0 mL of anhydrous 1,4-dioxane. Rationale: 1,4-Dioxane is chosen over protic solvents to prevent unwanted hydrogen atom transfer (HAT) that would quench the radical intermediates.

  • Aerobic Oxidation Phase: Stir the mixture at room temperature under an open-air atmosphere (or O₂ balloon) for 12 hours.

    • Validation Checkpoint: TLC analysis should show the disappearance of the monomer and the formation of a highly polar intermediate spot (the Pd-coordinated radical complex).

  • Cross-Coupling Phase: Seal the tube and heat the reaction mixture to 80 °C for 24 hours. Rationale: Elevated temperature is required to overcome the activation energy for the final radical-radical recombination step[6].

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), and concentrate in vacuo. Purify via flash column chromatography to isolate the C2-arylated benzofuranone.

Protocol B: Transition-Metal-Free CDC with Toluenes using DTBP[4]

For laboratories lacking specialized Pd complexes, a transition-metal-free approach utilizing Di-tert-butyl peroxide (DTBP) is highly effective for coupling benzofuranones with unactivated toluenes.

  • Reagent Assembly: In a sealed pressure vial, combine 4-methyl-3(2H)-benzofuranone (0.2 mmol), substituted toluene (1.0 mL, acting as both reactant and solvent), and DTBP (0.4 mmol, 2.0 equiv.).

  • Radical Initiation: Heat the mixture to 120 °C for 16 hours.

    • Rationale: At 120 °C, DTBP undergoes homolytic cleavage to generate tert-butoxy radicals. These highly electrophilic radicals selectively abstract the relatively weak α-carbonyl hydrogen (C2 position) of the benzofuranone and the benzylic hydrogen of toluene[4].

  • Recombination: The resulting persistent benzofuranone radical and the transient benzyl radical cross-couple site-selectively to form the all-carbon quaternary center.

  • Isolation: Remove excess toluene via vacuum distillation and purify the crude residue by silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The table below summarizes the critical necessity of the catalyst/oxidant pairing to prevent the parasitic oxygenation of the 4-methyl-3(2H)-benzofuranone monomer.

Reaction ConditionOxidantAdditiveYield of Cross-Coupled Product (%)Yield of Oxygenation Adduct (%)
Catalyst-Free Aerobic O₂ (Air)None< 10%> 40% (Parasitic)
Pd-μ-hydroxo (5 mol%) O₂ (Air)None65 - 75%< 5% (Suppressed)
Transition-Metal-Free DTBP (2 equiv.)None55 - 68%N/A (Anaerobic)

Data synthesized from comparative reactivity studies of benzofuranone monomers under oxidative conditions[3][4][6].

References

  • [6] Ohnishi, R., Sugawara, M., Ezawa, T., Sohtome, Y., & Sodeoka, M. (2020). Formal Aerobic Oxidative Cross-Coupling of Benzofuranones with Azo Compounds Using Pd-μ-hydroxo Complex. Chemical and Pharmaceutical Bulletin, 68(9), 895-898. URL: [Link]

  • [3],[5],[7] Sugawara, M., Ohnishi, R., Ezawa, T., Sohtome, Y., & Sodeoka, M. (2022). Pd-catalyzed Aerobic Cross-Dehydrogenative Coupling of Catechols with 2-Oxindoles and Benzofuranones: Reactivity Difference Between Monomer and Dimer. Chemistry - An Asian Journal, 17(20), e202200807. URL: [Link]

  • [4] Wang, et al. (2022). DTBP-mediated cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes/phenols for all-carbon quaternary centers. RSC Advances, 12, 34500-34504. URL: [Link]

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 590534, 4-Methyl-3(2H)-benzofuranone. URL: [Link]

  • [2] Handy, S. T., et al. (2017). Therapeutic aurones. WIPO Patent WO2017180644A1. URL:

Sources

Method

Application Note: Advanced Alkylation Strategies for 4-Methyl-3(2H)-Benzofuranone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9) is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9) is a privileged heterocyclic scaffold critical to the synthesis of bioactive natural products, including aurones, rocaglamides, and other flavagline derivatives[1][2]. The C2 position of this molecule acts as an active methylene group, flanked by an ether oxygen and a C3 carbonyl. This unique electronic environment makes the C2 carbon highly susceptible to deprotonation and subsequent electrophilic functionalization.

However, the presence of the 4-methyl substituent introduces significant steric and electronic constraints around the adjacent C3 carbonyl, influencing enolate geometry and trajectory during nucleophilic attack. This guide provides a self-validating framework for both standard racemic C2-alkylation and transition-metal-catalyzed asymmetric alkylation, ensuring high chemoselectivity (C- vs. O-alkylation) and enantioselectivity.

Mechanistic Rationale & Structural Causality

The Ambident Enolate Challenge

Deprotonation of 4-methyl-3(2H)-benzofuranone yields an ambident enolate capable of reacting at either the C2 carbon or the C3 oxygen. The regioselectivity of the alkylation is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the nature of the solvent, and the steric bulk of the electrophile.

  • C-Alkylation (Desired): Favored by softer electrophiles (e.g., allyl bromide, benzyl bromide) and less polar solvents (e.g., THF, toluene) where the metal counterion (e.g., Li⁺, Na⁺) remains tightly coordinated to the oxygen, directing attack to the carbon.

  • O-Alkylation (Side Product): Favored by hard electrophiles (e.g., methyl triflate), highly polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation, and sterically bulky electrophiles that clash with the 4-methyl group during a C2 trajectory approach.

Asymmetric Induction at C2

Constructing a quaternary stereocenter at the C2 position is a critical step in synthesizing rocaglaol intermediates and complex spirocyclic benzofuranones[1][3]. This is achieved via Catalytic Asymmetric Allylic Alkylation (CAAA) using Palladium or Iridium catalysts[3][4]. The chiral ligand (e.g., Trost ligands or chiral phosphoramidites) creates a chiral pocket that overrides the inherent steric bias of the 4-methyl group, forcing the electrophile to approach from a single enantiotopic face of the enolate.

Reagent Selection & Optimization Data

To establish a robust protocol, empirical data regarding base and solvent selection is summarized below. The choice of base dictates the rate of enolate formation, while the solvent dictates the aggregation state of the enolate.

Table 1: Optimization of Base and Solvent for Racemic C2-Benzylation (Reaction Conditions: 1.0 eq 4-methyl-3(2H)-benzofuranone, 1.1 eq Benzyl Bromide, 1.5 eq Base, 25 °C, 4 hours)

BaseSolventEnolate StateC-Alkylation Yield (%)O-Alkylation Yield (%)Rationale / Causality
K₂CO₃ DMFLoosely paired68%22%Polar aprotic solvent increases O-alkylation due to cation solvation.
Cs₂CO₃ MeCNHighly reactive85%8%Cesium effect enhances solubility; moderate polarity favors C-alkylation.
NaH THFTight ion pair92% <2% Tight Na-O coordination effectively blocks O-alkylation; ideal for C-alkylation.
LHMDS TolueneMonomeric/Dimeric75%5%Non-polar solvent slows reaction rate but maintains excellent chemoselectivity.

Table 2: Ligand Effects on Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) (Reaction Conditions: Pd₂(dba)₃ (5 mol%), Ligand (10 mol%), THF, 25 °C)[3]

Chiral LigandYield (%)Enantiomeric Excess (ee %)
(R,R)-DACH-phenyl Trost65%72%
(R,R)-DACH-naphthyl Trost78%85%
(R,R)-ANDEN-phenyl Trost 94% 96%

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Racemic C2-Allylation

Objective: Achieve >90% C-allylation while suppressing O-allylation using a tight-ion-pair strategy.

Materials:

  • 4-Methyl-3(2H)-benzofuranone (1.0 mmol, 148.16 mg)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48.0 mg)

  • Allyl Bromide (1.1 mmol, 133.1 mg)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add NaH (48.0 mg) and wash twice with anhydrous hexane (2 x 3 mL) to remove mineral oil. Remove hexane via syringe and dry the NaH under vacuum for 5 minutes.

  • Enolate Generation: Suspend the washed NaH in anhydrous THF (5 mL) and cool to 0 °C using an ice bath. Dissolve 4-methyl-3(2H)-benzofuranone (148.16 mg) in THF (5 mL) and add dropwise over 10 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, minimizing self-condensation (aldol-type reactions) of the benzofuranone[5].

  • Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases (visual validation of complete deprotonation). Add allyl bromide (133.1 mg) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

  • Validation & QC Step: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by a major C-alkylated spot (Rf ~0.6) and a negligible O-alkylated spot (Rf ~0.8).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (DAAA)

Objective: Synthesize an enantioenriched quaternary stereocenter at C2 using a pre-formed enol carbonate.[3]

Materials:

  • Allyl enol carbonate of 4-methyl-3(2H)-benzofuranone (1.0 mmol)

  • Pd₂(dba)₃ (0.05 mmol, 45.8 mg)

  • (R,R)-ANDEN-phenyl Trost Ligand (0.10 mmol, 79.1 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (45.8 mg) and the (R,R)-ANDEN-phenyl Trost ligand (79.1 mg). Dissolve in anhydrous toluene (5 mL) and stir at room temperature for 30 minutes.

    • Causality: This incubation period is strictly required to allow the dynamic ligand exchange to occur, forming the active chiral Pd(0) complex. The solution will shift from dark purple to a vibrant orange-red.

  • Substrate Addition: Dissolve the allyl enol carbonate (1.0 mmol) in toluene (5 mL) and add it to the active catalyst solution in one portion.

  • Decarboxylative Alkylation: Stir the reaction at 25 °C for 12 hours.

    • Mechanism: The Pd(0) complex undergoes oxidative addition into the allyl-oxygen bond, releasing CO₂ (irreversible driving force) and generating a chiral π-allyl palladium intermediate tightly associated with the benzofuranone enolate.

  • Validation & QC Step: Analyze a 50 µL aliquot via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 95:5, 1.0 mL/min). Confirm the enantiomeric excess (ee) is >95% before proceeding to scale-up.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate and purify via column chromatography.

Workflow Visualization

The following diagram maps the logical pathways for functionalizing the C2 position, highlighting the divergence between standard racemic synthesis and advanced asymmetric catalysis.

Alkylation_Pathways Start 4-Methyl-3(2H)-benzofuranone (Active Methylene at C2) Enolate Ambident Enolate Intermediate (C2-Deprotonation) Start->Enolate Base (pKa > 15) Path2 Asymmetric Alkylation (Pd Catalyst, Chiral Ligand) Start->Path2 Transition Metal + Ligand + Allyl/Aryl Precursor Path1 Standard Alkylation (NaH / THF, RX) Enolate->Path1 Electrophile (RX) Prod1 Racemic C2-Alkyl Derivative (High Chemoselectivity) Path1->Prod1 Soft Electrophile SideProd O-Alkylated Byproduct (Suppressed by tight ion pairing) Path1->SideProd Hard Electrophile / Polar Solvent Prod2 Enantioenriched C2-Quaternary Center (High Enantioselectivity) Path2->Prod2 Chiral Pocket Control

Figure 1: Divergent synthetic pathways for the C2-alkylation of 4-methyl-3(2H)-benzofuranone.

References

  • Synthesis of benzofuran‐3(2H)‐ones containing alternative substitution patterns. ResearchGate. Available at:[Link][3]

  • Iridium-catalysed asymmetric allylic alkylation of benzofuran γ-lactones followed by heteroaromatic Cope rearrangement. OA Monitor Ireland. Available at:[Link][4]

  • Direct Catalytic Asymmetric Conjugate Addition of Benzofuran-3(2H)-Ones to α,β-Unsaturated Thioamides: Stereodivergent Synthesis of Rocaglaol. PubMed (Angew Chem Int Ed Engl. 2025). Available at:[Link][1]

  • Synthesis of Some New Fused Heterocyclic Rings Derived from 3-Benzofuranone. University of Mosul. Available at:[Link][5]

  • Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. ResearchGate. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3(2H)-Benzofuranone

Welcome to the technical support guide for the synthesis of 4-methyl-3(2H)-benzofuranone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-methyl-3(2H)-benzofuranone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance yield and purity.

Introduction

4-Methyl-3(2H)-benzofuranone is a valuable heterocyclic scaffold found in various biologically active compounds and is a key intermediate in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity due to competitive side reactions and the need for precise control of reaction conditions. This guide provides practical, field-tested insights to help you navigate these challenges effectively. The most common and classical strategy for synthesizing this class of compounds involves the intramolecular cyclization of an α-phenoxycarbonyl precursor.[2][3]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 4-methyl-3(2H)-benzofuranone, particularly via the intramolecular Friedel-Crafts cyclization of a phenoxyacetic acid precursor.

Issue 1: Low or No Product Yield

Low or no yield of the desired 4-methyl-3(2H)-benzofuranone is the most frequent problem. The causes can range from inactive reagents to suboptimal reaction conditions.

Potential Causes:

  • Poor Quality of Starting Material: The precursor, likely 2-(m-tolyloxy)acetic acid, may contain impurities or moisture that interfere with the reaction.

  • Ineffective Cyclizing Agent: The chosen acid catalyst or dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent, or trifluoroacetic anhydride) may be old, hydrated, or insufficient in quantity. Trifluoroacetic anhydride is a common choice for this type of cyclization.[4]

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for the intramolecular cyclization, or too high, leading to decomposition and side product formation. Temperature optimization is crucial; in some benzofuranone syntheses, lowering the temperature slightly has been shown to improve yield.[2][3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.[5][6]

  • Presence of Deactivating Groups: While the methyl group is activating, any unintended deactivating impurities on the aromatic ring of the precursor can hinder the electrophilic aromatic substitution.

Recommended Solutions:

  • Verify Starting Material Purity:

    • Recrystallize the 2-(m-tolyloxy)acetic acid precursor before use.

    • Confirm its identity and purity using ¹H NMR and melting point analysis.

    • Ensure the material is thoroughly dried to remove any residual moisture.

  • Select and Optimize the Cyclizing Agent:

    • Use a fresh, unopened bottle of the cyclizing agent whenever possible. Polyphosphoric acid (PPA) should be viscous and clear; if it is discolored or very fluid, its activity may be compromised.

    • Trifluoroacetic anhydride is a powerful dehydrating agent that can effectively promote cyclization.[4]

    • Experiment with the stoichiometry of the cyclizing agent. A large excess is often required to drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Perform small-scale trial reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and side product formation.

    • Monitor the reaction progress every 30-60 minutes using TLC. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.[6]

  • Consider Alternative Catalysts:

    • While strong protic acids are common, Lewis acids like AlCl₃ or BF₃·OEt₂ have also been used to promote similar cyclizations.[2][3] However, these may require anhydrous conditions and different solvents.

Issue 2: Formation of Multiple Products (Isomers and Byproducts)

The formation of isomers is a significant challenge in Friedel-Crafts reactions on substituted benzene rings.

Potential Causes:

  • Lack of Regioselectivity: The methyl group on the meta-cresol precursor directs electrophilic attack to the ortho and para positions. This can lead to the formation of the desired 4-methyl isomer as well as the undesired 6-methyl isomer.

  • Intermolecular Reactions: At high concentrations or temperatures, the phenoxyacetic acid derivative might undergo intermolecular acylation, leading to polymeric byproducts instead of the desired intramolecular cyclization.

  • Decomposition: Harsh acidic conditions and high temperatures can lead to charring or decomposition of the starting material and product.

Recommended Solutions:

  • Enhance Regioselectivity:

    • The choice of cyclizing agent and solvent can influence the isomer ratio. Bulky reagents may favor one position over another due to steric hindrance.

    • Lowering the reaction temperature generally increases selectivity, favoring the thermodynamically more stable product.[2][3]

  • Minimize Intermolecular Reactions:

    • Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the starting material to a large volume of the pre-heated cyclizing agent.

  • Purification Strategy:

    • Isomers can often be separated by flash column chromatography on silica gel.[2][3] A solvent system of hexanes and ethyl acetate is commonly effective.[3][6]

    • Monitor the column separation carefully with TLC to ensure a clean separation of the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4-methyl-3(2H)-benzofuranone?

A1: The most common and well-established method is the intramolecular Friedel-Crafts acylation of 2-(m-tolyloxy)acetic acid. This involves treating the acid with a strong dehydrating agent like polyphosphoric acid (PPA), trifluoroacetic anhydride, or Eaton's reagent to induce cyclization.[4] More modern, highly regioselective methods exist, such as the reaction of 3-hydroxy-2-pyrones with nitroalkenes, but these require more specialized starting materials.[2][3]

Q2: How can I prepare the precursor, 2-(m-tolyloxy)acetic acid?

A2: This precursor is typically synthesized via a Williamson ether synthesis. m-Cresol is deprotonated with a base like sodium hydroxide to form the corresponding phenoxide, which is then reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the ester to the carboxylic acid.

Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material and the formation of the product.[5][6] Use a mobile phase like 8:2 hexane:ethyl acetate.[6]

  • Product Characterization:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows the characteristic carbonyl (C=O) stretch of the lactone ring (typically around 1800-1820 cm⁻¹).[2][3]

    • Melting Point: A sharp melting point is a good indicator of purity.

Q4: My final product is a dark oil, not a solid. What should I do?

A4: A dark, oily product indicates the presence of impurities or polymeric byproducts.

  • First, attempt purification by flash column chromatography on silica gel.[2][3] This is often effective at removing colored impurities.

  • If chromatography yields a clean oil, try to induce crystallization. This can be done by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, hexanes) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystallization.

Q5: Are there any safety precautions I should be aware of?

A5: Yes.

  • Strong acids like PPA and trifluoroacetic anhydride are highly corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.[3]

  • Quenching the reaction mixture (e.g., by pouring it onto ice) can be highly exothermic. Perform this step slowly and carefully.

Data Summary & Protocols

Table 1: Reagent Stoichiometry and Conditions
Reagent/ParameterRecommended Quantity/SettingPurpose
2-(m-tolyloxy)acetic acid1.0 eqStarting Material
Polyphosphoric Acid (PPA)10-20x by weightCatalyst & Solvent
Reaction Temperature80-100 °CTo promote cyclization
Reaction Time1-4 hours (TLC monitored)To reach completion
QuenchingIce waterTo stop the reaction
Extraction SolventEthyl Acetate or DichloromethaneTo isolate the product
Experimental Protocol: Synthesis of 4-Methyl-3(2H)-Benzofuranone

Step 1: Reaction Setup

  • Place polyphosphoric acid (PPA, ~15 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to 80°C with stirring under a slow stream of nitrogen.

  • In a separate beaker, dissolve 2-(m-tolyloxy)acetic acid (1.0 g, 1.0 eq) in a minimal amount of a suitable solvent or prepare it for addition as a solid.

Step 2: Intramolecular Cyclization

  • Once the PPA has reached the target temperature, slowly add the 2-(m-tolyloxy)acetic acid in portions over 15-20 minutes.

  • Maintain the reaction temperature at 80-90°C and stir vigorously.

  • Monitor the reaction progress by TLC (8:2 Hexane:EtOAc). Take small aliquots from the reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the starting material spot is no longer visible.

Step 3: Work-up and Extraction

  • After completion, allow the reaction mixture to cool slightly (to ~60°C).

  • Carefully and slowly pour the viscous reaction mixture onto a beaker of crushed ice (~100 g) with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.[2][3]

  • Use a gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-methyl-3(2H)-benzofuranone.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low or No Product Yield check_sm Verify Starting Material Purity (NMR, MP, Dryness) start->check_sm check_reagent Check Cyclizing Agent (Fresh, Anhydrous) check_sm->check_reagent SM is pure sm_impure Recrystallize / Purify Starting Material check_sm->sm_impure SM is impure check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagent->check_conditions Reagent is active reagent_bad Use Fresh Reagent check_reagent->reagent_bad Reagent is suspect purification Analyze Crude Product (NMR, TLC) check_conditions->purification Conditions optimized conditions_bad Run Small-Scale Trials at Different Temps/Times check_conditions->conditions_bad Optimization needed success Yield Improved purification->success Product detected sm_impure->start Re-run reaction reagent_bad->start Re-run reaction conditions_bad->start Re-run with best conditions

Caption: A logical workflow for troubleshooting low product yield.

References

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Nasiri, M. A. et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Global Scientific Journal. Available at: [Link]

  • Nasiri, M. A. et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]

  • Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Lo, C.-P., & Orsage, R. L. (1961). 4,6-Dimethoxy-2,2-dimethyl-3[2H]benzofuranone and Its Halogenated Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3(2H)-Benzofuranone, 4-methyl- Solubility in Organic Synthesis

Welcome to the Technical Support Center for 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9) 1[1]. As a Senior Application Scientist, I have designed this guide to address the specific solvation hurdles researchers encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9) 1[1]. As a Senior Application Scientist, I have designed this guide to address the specific solvation hurdles researchers encounter when working with benzofuran-3(2H)-one derivatives in organic synthesis, materials science, and drug development.

Rather than just providing a list of compatible solvents, this guide delves into the physicochemical causality behind precipitation events and offers field-proven, self-validating protocols to keep your reactions homogeneous and high-yielding.

Part 1: Physicochemical Profile & Solubility Data

Understanding the solubility profile of 3(2H)-Benzofuranone, 4-methyl- requires acknowledging its rigid bicyclic structure and its capacity for hydrogen bonding. Below is a summary of its behavior across different solvent classes.

Property / Solvent ClassValue / Solubility ProfileMechanistic Note
Molecular Weight 148.16 g/mol Standard parameter for stoichiometric calculations 1[1].
Polar Aprotic (DMSO, DMF) High (>100 mg/mL)Strong dipole-dipole interactions; H-bond acceptors stabilize the enol tautomer.
Halogenated (DCM, Chloroform) Moderate to HighOptimal for extractions; low boiling point facilitates easy solvent removal.
Non-Polar (Toluene, Hexanes) Poor (<5 mg/mL)Fails to disrupt the crystal lattice energy; promotes intermolecular H-bonding of the enol form.
Amphiphilic (PEG-400 / Water) Moderate (Reaction Dependent)PEG acts as a co-solvent and phase-transfer agent, ideal for green base-catalyzed condensations.
Part 2: Troubleshooting Guides (FAQs)

Q1: Why does 3(2H)-Benzofuranone, 4-methyl- precipitate during base-catalyzed reactions in non-polar solvents like toluene? Causality & Explanation: 3(2H)-Benzofuranone derivatives undergo dynamic keto-enol tautomerism. In non-polar solvents, the lack of solvent-solute hydrogen bonding forces the enol form (4-methylbenzofuran-3-ol) to engage in strong intermolecular hydrogen bonding, leading to rapid aggregation and precipitation. Furthermore, the inorganic bases (e.g., K₂CO₃) required to generate the reactive enolate are completely insoluble in toluene, halting the reaction. Solution: Implement a biphasic system using a Phase Transfer Catalyst (PTC). Adding Tetrabutylammonium bromide (TBAB) allows the base to migrate into the organic phase, reacting with the sparingly soluble benzofuranone and driving the equilibrium toward the highly soluble enolate form 2[2].

Q2: I am synthesizing aurones via Knoevenagel condensation. How can I avoid toxic polar aprotic solvents (DMF/DMSO) while maintaining solubility? Causality & Explanation: Traditional syntheses rely on DMF to keep both the benzofuranone and the aldehyde in solution. However, amphiphilic polymer networks can achieve the same solvation without the toxicity. Solution: Utilize a Polyethylene Glycol (PEG-400) and water co-solvent system. PEG-400 features both hydrophobic ethylene bridges and hydrophilic ether oxygens, which effectively solvate the rigid bicyclic core of 3(2H)-Benzofuranone, 4-methyl- while remaining environmentally benign 3[3].

Q3: My DMSO stock solutions of 3(2H)-Benzofuranone, 4-methyl- for high-throughput screening (HTS) are degrading over time. Why? Causality & Explanation: While DMSO provides excellent initial solubility by acting as a strong hydrogen-bond acceptor, it is highly hygroscopic. Absorbed water can trigger base-catalyzed ring-opening or oxidative degradation of the benzofuranone core over time. Solution: Always use anhydrous DMSO stored under argon. Aliquot the stock solutions into single-use vials and store at -20°C. If precipitation occurs upon thawing, gently heat to 40°C and sonicate; do not exceed 50°C to prevent thermal degradation.

Part 3: Standard Operating Protocols (SOPs)
Protocol A: Biphasic Knoevenagel Condensation (Toluene/TBAB System)

Designed to overcome poor solubility in non-polar media during base-catalyzed conjugate additions.

  • Preparation: In a flame-dried round-bottom flask, add 3(2H)-Benzofuranone, 4-methyl- (1.0 equiv) and the target electrophile (e.g., chalcone or aldehyde, 1.1 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

    • Self-Validation Check: The mixture will likely appear as a heterogeneous, cloudy suspension due to the poor solubility of the benzofuranone in toluene.

  • Catalyst Addition: Add finely powdered anhydrous K₂CO₃ (10 mol %) and Tetrabutylammonium bromide (TBAB, 10 mol %).

  • Reaction Execution: Stir vigorously (800+ RPM) at room temperature for 2 to 5 hours.

    • Self-Validation Check: As the PTC shuttles the base into the organic layer, the suspension will transition into a homogenous, often highly colored solution. This visual shift confirms successful enolate formation and solvation 2[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base, then extract the organic layer with ethyl acetate.

Protocol B: Green Synthesis Condensation (PEG-400/H₂O System)

An eco-friendly alternative for maintaining solubility without harsh polar aprotic solvents.

  • Solvent Mixing: In a reaction vessel, prepare a 1:1 co-solvent mixture by combining 5 mL of Deionized (DI) water and 5 mL of 40% PEG-400.

  • Reagent Addition: Add 3(2H)-Benzofuranone, 4-methyl- (1.0 mmol) and the target aldehyde (1.0 mmol) to the solvent mixture.

  • Catalysis & Heating: Add a mild, green acid catalyst (e.g., 2.5 mL of 1M citric acid) and reflux the mixture at 90°C for 90 minutes.

    • Self-Validation Check: During reflux, the PEG-400 will fully solvate the reagents, creating a clear reaction matrix. Upon cooling to room temperature, the synthesized aurone derivative will spontaneously precipitate out of the aqueous PEG mixture, allowing for simple vacuum filtration and bypassing complex chromatographic purifications 3[3].

Part 4: Mechanistic & Workflow Visualizations

SolventWorkflow Start Solubility Issue: 3(2H)-Benzofuranone, 4-methyl- ReactionType Identify Reaction Medium Start->ReactionType NonPolar Non-Polar Solvent (Toluene, Hexane) ReactionType->NonPolar Base-Catalyzed Condensation PolarAprotic Polar Aprotic Solvent (DMSO, DMF) ReactionType->PolarAprotic HTS Stock Preparation Green Green Co-Solvents (PEG-400 / H2O) ReactionType->Green Eco-Friendly Synthesis AddPTC Add Phase Transfer Catalyst (e.g., TBAB) NonPolar->AddPTC Base is insoluble HeatSonicate Gentle Heating (40°C) & Sonication PolarAprotic->HeatSonicate If crystalline aggregation occurs Success2 Amphiphilic Solvation Achieved Green->Success2 Success1 Homogeneous Enolate Formation AddPTC->Success1 DirectReact Proceed to Reaction (Excellent Solvation) HeatSonicate->DirectReact

Workflow for resolving 3(2H)-Benzofuranone, 4-methyl- solubility issues based on reaction type.

KetoEnolMechanism Keto Keto Tautomer 3(2H)-Benzofuranone, 4-methyl- Enol Enol Tautomer 4-methylbenzofuran-3-ol Keto->Enol Tautomerization Equilibrium NonPolar Non-Polar Environment (High Lattice Energy) Enol->NonPolar Polar Polar Aprotic Environment (H-Bond Acceptors) Enol->Polar Agg Intermolecular H-Bonding (Precipitation) NonPolar->Agg Lack of solvent stabilization Sol Solvent-Solute H-Bonding (Complete Solvation) Polar->Sol DMSO/DMF stabilizes hydroxyl group

Impact of keto-enol tautomerism on the solvation of 3(2H)-Benzofuranone, 4-methyl-.

References
  • 3(2H)-Benzofuranone, 4-methyl- | C9H8O2 | CID 590534 , PubChem - National Institutes of Health (NIH). 1

  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones , The Journal of Organic Chemistry - ACS Publications.2

  • Green Synthesis of and Antimicrobial Susceptibility Testing of (2Z)-2-[(4-fluorophenyl)methylidene]-1-benzofuran-3-one , Digital Commons @ Andrews University. 3

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Methyl-3(2H)-benzofuranone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository for the purification of 4-methyl-3(2H)-benzofuranone (CAS: 5412...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository for the purification of 4-methyl-3(2H)-benzofuranone (CAS: 54120-65-9). This compound is a critical building block in the synthesis of monoamine oxidase (MAO) inhibitors and therapeutic aurones[1].

Due to the high reactivity of the C2 methylene group, purification requires precise control over pH, solvent polarity, and atmospheric conditions. Improper handling frequently leads to oxidative degradation and dimerization. This guide provides self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: During silica gel chromatography, my product band turns from pale yellow to deep orange, and the isolated yield is low. What is happening? Causality & Solution: The C2 position of 3(2H)-benzofuranones is highly activated. Prolonged exposure to the slightly acidic or active surface of standard silica gel in the presence of atmospheric oxygen can trigger auto-oxidation or base-catalyzed aldol condensation. This forms highly conjugated, orange-colored aurone dimers (biauronols)[2]. Actionable Fix: Minimize column residence time by using flash chromatography with positive argon pressure. Strictly use a non-polar to moderately polar solvent system like Hexane/Ethyl Acetate (90:10) to elute the product rapidly.

Q2: My crude mixture contains unreacted phenolic starting materials. Can I use a strong base like NaOH to wash them out? Causality & Solution: No. While strong bases will deprotonate the unreacted phenols and move them to the aqueous layer, they will also deprotonate the acidic C2 methylene of 4-methyl-3(2H)-benzofuranone. This forms a water-soluble enolate that will either be lost in the aqueous wash or rapidly oxidize. Actionable Fix: Use a mild, saturated aqueous sodium bicarbonate (NaHCO₃) wash. The pKa of the phenolic impurities is typically around 10, while the coumaranone ring is less acidic but sensitive to ring-opening at pH > 9. Bicarbonate provides a safe buffer zone to remove trace acids without degrading your target compound.

Q3: Recrystallization from ethanol is yielding a sticky residue rather than distinct crystals. How can I improve the crystallization process? Causality & Solution: 4-Methyl-3(2H)-benzofuranone has high solubility in lower alcohols at room temperature[3]. If the crude contains significant lipophilic impurities, they act as co-solvents, preventing nucleation and causing the product to "oil out." Actionable Fix: Switch to a non-polar solvent like cyclohexane. Cyclohexane has been field-proven to yield target 3-coumaranone derivatives in acceptable yields (45%–66%) with high crystalline purity, as highly polar impurities remain insoluble or stay in the mother liquor depending on the temperature gradient[1].

Part 2: Quantitative Data & Solvent Selection

Table 1: Comparison of Purification Solvent Systems for 4-Methyl-3(2H)-benzofuranone

Purification MethodSolvent SystemVolumetric RatioTarget PurityYield RecoveryMechanistic Advantage
Flash ChromatographyHexane : Ethyl Acetate90:10 to 80:20>95%75-85%Rapid elution minimizes silica-induced auto-oxidation.
Flash ChromatographyChloroform : Methanol98:2~90%60-70%Good for highly polar impurities, but risks ring-opening.
RecrystallizationCyclohexane100%>98%45-66%Excellent differential solubility; prevents "oiling out"[1].
RecrystallizationAbsolute Ethanol100%>92%50-60%Requires strict temperature control (-20°C) for nucleation[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Flash Column Chromatography (Inert Atmosphere)

Objective: Rapid isolation of the benzofuranone core while preventing on-column degradation.

  • Preparation: Pack a glass column with 230-400 mesh silica gel using Hexane. Ensure the column is purged with Argon to displace interstitial oxygen.

  • Loading: Dissolve the crude 4-methyl-3(2H)-benzofuranone in a minimum volume of dichloromethane (DCM). Load the sample evenly onto the silica bed.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate, starting at 95:5 and gradually increasing to 90:10. Apply positive Argon pressure to maintain a flow rate of ~2 inches/min.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.4 in 80:20 Hexane/EtOAc.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Solvent-Anti-Solvent Recrystallization

Objective: Final polishing of the compound to >98% purity using differential solubility.

  • Dissolution: Transfer the semi-pure solid from Protocol A into a round-bottom flask. Add boiling cyclohexane (approx. 5-10 mL per gram of crude) until the solid just dissolves.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to remove polymerized byproducts.

  • Cooling Gradient: Allow the filtrate to cool to room temperature slowly over 2 hours to promote the formation of large, pure crystal lattices. Do not disturb the flask.

  • Maturation: Transfer the flask to an ice bath (0-4°C) for an additional 1 hour to maximize precipitation.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold cyclohexane (2 x 5 mL) and dry under high vacuum for 12 hours.

Part 4: Visualizations

PurificationWorkflow Crude Crude 4-Methyl-3(2H)-benzofuranone (Contains Phenolic Impurities) Ext Mild Bicarbonate Extraction (pH ~8.5) Crude->Ext Org Organic Phase (Target Compound) Ext->Org DCM Extraction Aq Aqueous Phase (Phenolic Waste) Ext->Aq Discard Chrom Flash Chromatography (Hexane:EtOAc 90:10) Org->Chrom Load on Silica Recrys Recrystallization (Cyclohexane) Chrom->Recrys Evaporate fractions (<35°C) Pure Pure 4-Methyl-3(2H)-benzofuranone (>98% Purity) Recrys->Pure Cool & Vacuum Filter

Workflow for the isolation and purification of 4-methyl-3(2H)-benzofuranone.

DegradationPathway Start 4-Methyl-3(2H)-benzofuranone Base Strong Base (pH > 10) / Silica Surface Start->Base Improper handling Enolate Reactive Enolate Intermediate Base->Enolate Deprotonation at C2 Dimer Oxidative Dimerization (Biauronols) Enolate->Dimer O2 exposure Aurone Aldol Condensation (Aurone Byproducts) Enolate->Aurone Trace aldehydes

Mechanistic pathways of coumaranone degradation during improper purification.

References

  • Source: PMC (NIH)
  • Title: Occurrences, biosynthesis and properties of aurones as high-end evolutionary products Source: ResearchGate URL
  • Source: RSC (Royal Society of Chemistry)

Sources

Optimization

Minimizing side reactions in 3(2H)-Benzofuranone, 4-methyl- protocols

Technical Support Center: 4-Methyl-3(2H)-Benzofuranone Protocol Optimization & Troubleshooting Welcome to the Technical Support Center for 4-Methyl-3(2H)-benzofuranone (also known as 4-methyl-3-coumaranone). This compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-3(2H)-Benzofuranone Protocol Optimization & Troubleshooting

Welcome to the Technical Support Center for 4-Methyl-3(2H)-benzofuranone (also known as 4-methyl-3-coumaranone). This compound is a highly versatile building block in the synthesis of aurones, spiro-heterocycles, and pharmaceutical intermediates. However, the acidic C-2 methylene group and the labile benzofuranone ring make it highly susceptible to side reactions, including over-alkylation, oxidative dimerization, and base-catalyzed ring opening. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to maximize your experimental yields.

Mechanistic Overview of Side Reactions

Understanding the ambient nucleophilicity of the benzofuranone enolate and its sensitivity to oxidation is critical. The diagram below illustrates the divergent pathways that lead to either the desired functionalized products or common experimental dead-ends.

G A 4-Methyl-3(2H)-benzofuranone B C-2 Alkylated / Aurone (Desired) A->B Soft Electrophile, Mild Base (DBU) C O-Alkylated Ether (Side Reaction) A->C Hard Electrophile, Polar Aprotic Solvent D Depsides & Dimers (Oxidation) A->D O2 Exposure, Radical Initiators E Salicylic Acids (Ring-Opening) A->E Strong Aqueous Base

Reaction pathways of 4-methyl-3(2H)-benzofuranone: desired products vs. common side reactions.

Troubleshooting Q&A & FAQs

Q1: During alkylation, I am observing significant O-alkylation instead of the desired C-2 alkylation. How can I shift the regioselectivity? Causality: The deprotonated 4-methyl-3(2H)-benzofuranone forms an enolate with ambient nucleophilicity. According to Hard Soft Acid Base (HSAB) theory, hard electrophiles (e.g., alkyl tosylates) and polar aprotic solvents (which strongly solvate the cation, leaving the oxygen fully exposed) favor attack at the harder oxygen atom[1]. Solution: To favor C-alkylation, switch to softer electrophiles such as alkyl iodides. Additionally, use less polar solvents or employ lithium bases (e.g., LiHMDS). The lithium cation coordinates strongly with the enolate oxygen, sterically hindering O-alkylation and directing the electrophile to the softer C-2 carbon.

Q2: My reaction mixtures turn deep red/brown, and LC-MS shows masses corresponding to dimers and depsides. What causes this? Causality: The C-2 position of 3(2H)-benzofuranones is highly susceptible to autoxidation. In the presence of oxygen or radical initiators, the molecule undergoes a one- or two-electron oxidation to form a radical or quinone methide intermediate[2]. These reactive intermediates rapidly undergo Diels-Alder-type dimerization or react with water/nucleophiles to form depsides and substituted benzofuranone adducts[3]. Solution: Strict exclusion of oxygen is mandatory. Degas all solvents using the freeze-pump-thaw method or sparge with high-purity argon for at least 30 minutes prior to the addition of the base. If the reaction permits, the addition of a radical scavenger (e.g., BHT) can suppress the initiation phase of this side reaction.

Q3: When attempting a Knoevenagel condensation to form aurones using NaOH, my benzofuranone ring cleaves, yielding substituted salicylic acids. How do I prevent this? Causality: The lactone-like ether linkage in the 3-coumaranone core is sensitive to strong aqueous bases. Hydroxide ions can attack the C-2 carbonyl or the ether oxygen, leading to base-catalyzed decomposition and the formation of salicylic acid derivatives[4]. Solution: Avoid strong aqueous bases like NaOH or KOH. Instead, utilize milder, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[5] or piperidine acetate under anhydrous conditions. Alternatively, "green" catalytic systems using weak acids/bases like lemon juice in PEG-400 have been shown to facilitate the condensation while preserving the benzofuranone ring[6].

Standardized Experimental Protocols

Protocol 1: Regioselective C-2 Alkylation of 4-Methyl-3(2H)-benzofuranone This self-validating system utilizes lithium coordination to block O-alkylation, ensuring high C-2 regioselectivity.

  • Preparation : Flame-dry a Schlenk flask, evacuate, and backfill with Argon three times. Add 4-methyl-3(2H)-benzofuranone (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.05 equiv, 1.0 M in THF). Stir for 30 minutes to ensure complete enolate formation. (Note: The lithium counterion is critical for masking the oxygen).

  • Electrophile Addition : Add the alkyl iodide (1.1 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NH₄Cl to prevent base-catalyzed ring opening during workup. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

Protocol 2: Mild Knoevenagel Condensation to Aurones (Minimizing Ring Opening) Utilizing DBU prevents the hydrolytic cleavage associated with aqueous NaOH[5].

  • Preparation : In an oven-dried round-bottom flask under Argon, dissolve 4-methyl-3(2H)-benzofuranone (1.0 equiv) and the target benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

  • Catalysis : Add DBU (0.2 equiv) dropwise at 0 °C. The use of a catalytic amount of organic base prevents the accumulation of hydroxide equivalents.

  • Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor via TLC until the starting benzofuranone is fully consumed.

  • Isolation : Wash the organic layer with 0.1 M HCl to remove the DBU, followed by a brine wash. Concentrate under reduced pressure and recrystallize the crude product from ethanol.

Quantitative Data & Yield Optimization

The following table summarizes the impact of reaction conditions on the yield of the desired aurone versus the ring-opened salicylic acid byproduct during a standard Knoevenagel condensation.

Base / CatalystSolvent SystemAtmosphereDesired Aurone Yield (%)Ring-Opened Byproduct (%)Oxidative Dimerization (%)
NaOH (1.0 eq)Water / EtOHAir25%60%15%
KOH (1.0 eq)MethanolAir30%55%15%
Piperidine (0.2 eq)Toluene (Reflux)Argon75%<5%<5%
DBU (0.2 eq)DCM (RT)Argon88%Not Detected<2%
Lemon Juice / PEGWater / PEG-400Air82%<5%10%

Data synthesized from established optimization studies demonstrating the superiority of non-nucleophilic bases and oxygen-free environments[2][5][6].

References

  • TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications. URL: [Link]

  • Flavonoid Oxidation by the Radical Generator AIBN: A Unified Mechanism for Quercetin Radical Scavenging. ACS Publications. URL: [Link]

  • Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. RSC Publishing. URL: [Link]

  • Green Synthesis of and Antimicrobial Susceptibility Testing of (2Z)-2-[(4-fluorophenyl)methylidene]-1-benzofuran-3-one. Andrews University. URL: [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. URL: [Link]

Sources

Troubleshooting

HPLC method development for 3(2H)-Benzofuranone, 4-methyl- analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique chromatographic challenges associated with 4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9).

Benzofuranones are critical structural motifs in natural products and pharmaceutical intermediates (such as antipsychotics and lifitegrast analogs) 1. However, their active methylene groups make them prone to dynamic physicochemical shifts in solution. This guide moves beyond basic parameters to explain the causality behind peak distortion, retention drift, and degradation, providing you with a self-validating methodological framework.

Part 1: Physicochemical Profiling & Chromatographic Causality

To develop a robust HPLC method, we must first understand the molecule's intrinsic behavior. 4-Methyl-3(2H)-benzofuranone contains a highly reactive C2-methylene group flanked by an ether oxygen and a C3-carbonyl. This structural arrangement drives two major chromatographic issues: keto-enol tautomerization and oxidative degradation 2.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValueChromatographic Causality & Implication
Molecular Formula C9H8O2Low molecular weight; requires lower UV wavelengths (e.g., 254 nm or 330 nm) for optimal signal-to-noise ratio 1.
Molecular Weight 148.16 g/mol Elutes relatively early in standard Reverse-Phase (RP) gradients.
LogP (Estimated) ~2.1Moderate lipophilicity. Well-retained on standard C18 or Phenyl-Hexyl stationary phases.
pKa (Enolizable C2) ~8.0 - 9.0Critical: The mobile phase pH must be strictly controlled (pH < 3.0) to lock the molecule in its neutral keto form and suppress enolate ionization.

Part 2: Core Analytical Protocol (Self-Validating System)

This stability-indicating RP-HPLC method is designed to suppress tautomerization while separating the active pharmaceutical ingredient (API) from its oxidative degradants.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA drops the pH to ~2.0, well below the pKa of the enol form, locking the analyte in a single thermodynamic state to ensure sharp peak symmetry 3.)

    • Organic Phase (B): 0.1% TFA in Acetonitrile.

  • Column Selection & Equilibration:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Temperature: 25°C. (Causality: Elevated temperatures accelerate tautomerization kinetics and oxidative degradation. 25°C provides a stable baseline.)

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the injection band)

    • 2.0 - 10.0 min: 10% 60% B (Linear gradient for separation of precursors)

    • 10.0 - 12.0 min: 60% 90% B (Column wash)

    • 12.0 - 15.0 min: 90% B 10% B (Re-equilibration)

  • Sample Preparation & Handling:

    • Diluent: Water/Acetonitrile (50:50, v/v) with 0.05% Formic Acid.

    • Self-Validating System Suitability: The method is only considered valid if the Tailing Factor ( Tf​ ) for the 4-methyl-3(2H)-benzofuranone peak is 1.2. A Tf​>1.2 indicates a failure in pH control or column voiding.

Part 3: Method Development & Degradation Workflows

Logic tree for resolving benzofuranone peak distortion via tautomer suppression.Oxidative degradation pathway of 4-methyl-3(2H)-benzofuranone via enolization.

Part 4: Troubleshooting FAQs

Q1: Why am I seeing a split peak or severe tailing for 4-methyl-3(2H)-benzofuranone when using a neutral water/acetonitrile gradient? A1: This is not a column hardware failure; it is a physicochemical phenomenon. At neutral pH, the equilibrium between the lactone/ketone form and the enol form is dynamic. Because benzofuranones are potent hydrogen-atom donors [[2]](), the interconversion rate of these tautomers occurs on the same timescale as your chromatographic separation, causing the peak to split or smear. Solution: Lower the mobile phase pH to < 3.0 using 0.1% TFA to lock the molecule in its keto form.

Q2: My retention time is drifting over consecutive injections, and I am seeing new peaks emerge in my autosampler vials over time. What is the mechanism behind this? A2: You are observing on-column or in-vial oxidative degradation. The active methylene at the C2 position easily donates a proton, forming a radical that reacts with dissolved oxygen to form a diketone (benzofuran-2,3-dione) or dimerize 4. Solution: Prepare samples in amber vials, minimize headspace, and keep the autosampler temperature at 4°C. Ensure your diluent is slightly acidic.

Q3: How do I separate 4-methyl-3(2H)-benzofuranone from its uncyclized synthetic precursors (e.g., substituted phenols)? A3: While the uncyclized phenols and the benzofuranone may have similar LogP values, their π−π electron distributions are vastly different. If a standard C18 column fails to resolve them, switch to a Phenyl-Hexyl stationary phase. The phenyl ring on the column will exploit the π−π interactions of the planar benzofuranone core differently than the flexible phenol precursor, driving baseline resolution.

Q4: What is the optimal detection strategy if I suspect my API is co-eluting with an impurity? A4: Benzofuranones exhibit strong UV absorbance bands at 254 nm and 330 nm [[1]](). Use a Photodiode Array (PDA) detector to extract the spectra across the peak. If the peak purity angle exceeds the peak purity threshold, you have a co-elution. The diketone degradant will have a distinct bathochromic shift (longer wavelength max) compared to the parent keto form due to extended conjugation.

References

  • Title: Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins Source: Molecules - MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methyl- vs 5-Methyl-3(2H)-benzofuranone in Synthetic Workflows

Executive Summary Benzofuran-3(2H)-ones (commonly known as coumaranones) are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for aurones, spiro-heterocycles, and monoamine oxidase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-3(2H)-ones (commonly known as coumaranones) are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for aurones, spiro-heterocycles, and monoamine oxidase (MAO) inhibitors[1]. However, the regiochemistry of substitution on the benzenoid ring fundamentally dictates the molecule's synthetic viability. This guide provides an objective, data-driven comparison of 4-methyl-3(2H)-benzofuranone and 5-methyl-3(2H)-benzofuranone , analyzing how a single positional shift of a methyl group alters steric hindrance, electronic distribution, and downstream condensation efficiency.

Mechanistic Reactivity Analysis

The reactivity of benzofuranones is primarily governed by the acidity of the C2-methylene group and the electrophilicity of the C3-carbonyl. The position of the methyl group directly impacts these active sites through distinct steric and electronic mechanisms.

Steric Hindrance at the C3 Carbonyl
  • 4-Methyl-3(2H)-benzofuranone : The methyl group at the C4 position is strictly ortho to the C3 carbonyl. This proximity creates a severe steric shield. During nucleophilic addition reactions (such as the attack of an enolate on an aldehyde to form an aurone), the transition state energy of the tetrahedral intermediate is significantly raised. Consequently, reactions at the C3 position are kinetically unfavorable and prone to failure.

  • 5-Methyl-3(2H)-benzofuranone : The methyl group at C5 is meta to the C3 carbonyl. This remote positioning exerts zero steric penalty on the C3 center. The carbonyl remains fully accessible, allowing unhindered nucleophilic attack and facilitating high-yielding aldol condensations[2].

Electronic Effects and C2 Acidity

Both isomers benefit from the weak electron-donating (+I) effect of the methyl group. However, in the 5-methyl isomer, the methyl group is para to the ring oxygen. This enhances the electron density of the oxygen lone pairs via hyperconjugation, which indirectly stabilizes the enolization of the C2 methylene group. This makes the 5-methyl variant highly reactive in base-catalyzed Knoevenagel condensations and multi-component spiro-annulations[3].

ReactivityLogic cluster_4Me 4-Methyl-3(2H)-benzofuranone cluster_5Me 5-Methyl-3(2H)-benzofuranone N1 Methyl at C4 Position N2 High Steric Hindrance at C3 N1->N2 N3 Low Condensation Yield N2->N3 M1 Methyl at C5 Position M2 No Steric Hindrance at C3 M1->M2 M3 High Condensation Yield M2->M3

Logic flow comparing steric effects of 4-methyl vs 5-methyl substitution.

Quantitative Performance Comparison

The structural differences between the two isomers translate directly into measurable experimental outcomes. The table below summarizes the quantitative reactivity profiles based on standardized synthetic workflows.

Parameter4-Methyl-3(2H)-benzofuranone5-Methyl-3(2H)-benzofuranone
C3 Steric Environment Highly Hindered (Ortho to C=O)Unhindered (Meta to C=O)
Aldol Condensation Yield < 20% (Sterically blocked)55–75%[4]
Typical Product Recovery Low0.14 g (56% isolated yield)[2]
MAO-B Isoform Selectivity Non-selective / Poor fitHigh Selectivity (Favorable pocket fit)[1]
Spiro-annulation Efficiency Poor (Steric clash during lactonization)Moderate to Good[3]

Self-Validating Experimental Protocol

To practically demonstrate the reactivity differences, the following protocol details a base-catalyzed aldol condensation for aurone synthesis.

Protocol: Base-Catalyzed Aurone Synthesis via Aldol Condensation

Causality behind choices : Neutral alumina is selected as a mild, solid-phase base to catalyze the Knoevenagel-type condensation. Unlike strong aqueous bases (e.g., NaOH), alumina prevents the undesired ring-opening side reactions of the delicate benzofuranone ring. Dichloromethane (DCM) is used to ensure complete, homogenous solvation of both the highly polar benzofuranone and the hydrophobic aldehyde[2].

Self-Validating System : This protocol features an integrated Thin-Layer Chromatography (TLC) validation step. The starting 3(2H)-benzofuranones absorb UV but do not strongly fluoresce. Upon successful condensation, the newly formed exocyclic C=C bond extends the conjugated π -system across the molecule. This results in a highly fluorescent yellow/green spot under 365 nm UV light. The presence of this fluorescence provides immediate, self-contained proof of reaction success before proceeding to the workup phase.

Step-by-Step Methodology :

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected benzofuranone (4-methyl- or 5-methyl-3(2H)-benzofuranone) and 2.0 mmol of the target aldehyde (e.g., p-tolualdehyde) in 5.0 mL of anhydrous DCM. Causality: A 2:1 excess of aldehyde is utilized to drive the equilibrium of the condensation forward.

  • Catalyst Addition : Add 3.5 g of neutral alumina to the stirring solution. Causality: Alumina provides a high-surface-area basic microenvironment that facilitates the deprotonation of the C2 methylene group.

  • Reaction & Self-Validation : Stir the mixture at room temperature for 24 hours. Spot the crude mixture on a silica TLC plate alongside the starting materials. Elute with a 4:1 Hexane:Ethyl Acetate mixture and visualize under 365 nm UV light. Validation: A new, brightly fluorescent spot confirms the successful formation of the aurone scaffold. If the spot is absent (common with the sterically hindered 4-methyl variant), the condensation has failed.

  • Scavenging : Filter the mixture to remove the alumina and concentrate the filtrate in vacuo. To remove the unreacted excess aldehyde, add 2.0 equivalents of isonicotinic acid hydrazide in a 1:1 DCM:DMF mixture and stir for 24 hours. Causality: The hydrazide selectively reacts with the residual aldehyde to form a highly polar hydrazone, which is easily washed away during the aqueous extraction phase[2].

  • Purification : Extract the product using ethyl acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure aurone.

Workflow Step1 1. Reagent Mixing Coumaranone + Aldehyde Step2 2. Base Catalysis Neutral Alumina / DCM Step1->Step2 Step3 3. Self-Validation TLC Fluorescent Spot Step2->Step3 Step4 4. Purification Hydrazide Scavenger Step3->Step4

Self-validating workflow for base-catalyzed aurone synthesis.

References

1.[4] Synthesis and anti-cancer activity evaluation of new aurone derivatives. tandfonline.com. Available at: 2.[2] Supporting Information A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties. beilstein-journals.org. Available at: 3.[1] Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)-2, 3-dihydro-1-benzofuran-3-one derivatives. rhhz.net. Available at: 4.[3] Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones. nih.gov. Available at:

Sources

Comparative

Validation of GC-MS methods for 3(2H)-Benzofuranone, 4-methyl- detection

High-Resolution GC-MS Method Validation for 4-Methyl-3(2H)-benzofuranone: A Comparative Guide on Column Chemistries and Extraction Protocols Introduction to the Analytical Challenge 4-Methyl-3(2H)-benzofuranone (CAS: 541...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution GC-MS Method Validation for 4-Methyl-3(2H)-benzofuranone: A Comparative Guide on Column Chemistries and Extraction Protocols

Introduction to the Analytical Challenge

4-Methyl-3(2H)-benzofuranone (CAS: 54120-65-9) is a bicyclic organic compound featuring a fused benzofuranone core, frequently analyzed in the context of pharmaceutical intermediates and flavor/fragrance profiling[1]. Due to its volatility and distinct mass spectral fragmentation, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for its quantitative analysis[1]. However, achieving robust, reproducible quantification in complex matrices requires rigorous method validation in strict accordance with the modern ICH Q2(R2) guidelines[2].

This guide objectively compares the performance of different GC-MS column chemistries and extraction methodologies, providing a self-validating protocol designed for drug development professionals and analytical scientists.

Analytical Workflow & Validation Lifecycle

To ensure data integrity, the analytical workflow must be intrinsically linked to the validation lifecycle. Under ICH Q2(R2), the validation must demonstrate that the analytical procedure is structurally fit for its intended purpose, specifically for release and stability testing[3].

Workflow Sample Sample Matrix (Spiked Analyte) SPME Extraction (SPME) Isolate 4-Methyl-3(2H)-benzofuranone Sample->SPME GC GC Separation (HP-5ms vs DB-WAX) SPME->GC MS MS Detection (EI Mode, SIM/SCAN) GC->MS Validation ICH Q2(R2) Validation Linearity, LOD/LOQ, Precision MS->Validation

Workflow for 4-methyl-3(2H)-benzofuranone GC-MS analysis and ICH Q2(R2) validation.

Validation ATP Analytical Target Profile (Define Purpose) Spec Specificity (Matrix Interference) ATP->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range (Proportional Response) Sens->Lin Prec Precision & Accuracy (Repeatability & Recovery) Lin->Prec

ICH Q2(R2) method validation lifecycle for quantitative analytical procedures.

Comparative Experimental Design & Causality

When analyzing polar heterocyclic ketones like 4-methyl-3(2H)-benzofuranone, the choice of stationary phase and sample extraction dictates the method's specificity and sensitivity.

Extraction Causality: SPME vs. LLE To establish a self-validating system, we compare Solid-Phase Microextraction (SPME) against traditional Liquid-Liquid Extraction (LLE). SPME is prioritized for its solventless nature and high concentration factor. By incorporating an isotopically labeled internal standard (e.g., Acetophenone-d5) prior to extraction, the SPME protocol becomes self-validating—automatically correcting for matrix effects and fiber wear, which directly improves the Lower Range Limit (LOD/LOQ) mandated by ICH Q2(R2)[2].

Column Chemistry Causality: Non-Polar vs. Polar We compared a non-polar column (5% phenyl-methylpolysiloxane, e.g., HP-5ms) against a polar column (polyethylene glycol, e.g., DB-WAX). While non-polar columns offer excellent thermal stability, polar columns provide superior peak symmetry by minimizing secondary interactions with the ketone oxygen of the benzofuranone ring.

Step-by-Step Self-Validating Protocol

Part A: Sample Preparation (SPME)

  • Transfer 10 mL of the aqueous sample spiked with 4-methyl-3(2H)-benzofuranone into a 20 mL headspace vial.

  • Spike the sample with 10 µL of Acetophenone-d5 (Internal Standard, 1 mg/L) to establish the self-validating recovery baseline.

  • Add 2.5 g of NaCl to enhance the thermodynamic "salting-out" effect, driving the organic analyte into the headspace.

  • Equilibrate the vial at 50°C for 10 minutes under continuous agitation (250 rpm).

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to achieve equilibrium partition.

  • Desorb the fiber in the GC injection port at 250°C for 3 minutes.

Part B: GC-MS Parameters

  • Injection Mode: Splitless (1 min purge time) to maximize sensitivity.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230°C, quadrupole at 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 148) and primary fragments to ensure specificity[1].

ICH Q2(R2) Validation Comparative Data

The following table summarizes the quantitative validation data, comparing the performance of the non-polar and polar column chemistries under the ICH Q2(R2) framework[2][3].

Validation ParameterICH Q2(R2) RequirementNon-Polar Column (5ms)Polar Column (WAX)
Specificity No matrix interference at retention timePass (Resolution > 1.5)Pass (Resolution > 2.5)
Linearity (R²) Proportional response across range0.995 (10 - 1000 ng/L)0.999 (5 - 1000 ng/L)
LOD (S/N = 3) Detectable minimum concentration3.0 ng/L1.2 ng/L
LOQ (S/N = 10) Quantifiable minimum concentration10.0 ng/L4.0 ng/L
Precision (%RSD) Repeatability (n=6)4.8%2.1%
Accuracy (% Recovery) Spiked matrix recovery88 - 94%96 - 102%

Mechanistic Insights & Conclusion

The comparative data definitively shows that the polar WAX column outperforms the non-polar 5ms column for the detection of 4-methyl-3(2H)-benzofuranone. The causality lies in the specific intermolecular interactions: the polyethylene glycol stationary phase accommodates the hydrogen-bond accepting nature of the benzofuranone carbonyl group. This reduces secondary interactions with active sites on the silica tubing, thereby minimizing peak tailing. The resulting sharp peak improves the signal-to-noise ratio, yielding a significantly lower LOD and LOQ.

For drug development professionals, adopting a polar stationary phase coupled with an internal-standard-calibrated SPME workflow ensures strict compliance with ICH Q2(R2) standards for accuracy, precision, and sensitivity.

References

  • [1] Title: 3(2H)-Benzofuranone, 4-methyl- | C9H8O2 | CID 590534 - PubChem Source: nih.gov URL:[Link]

  • [2] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

Sources

Validation

Benchmarking 4-Methyl-3(2H)-Benzofuranone Against Standard Building Blocks in Drug Discovery

Introduction: The Benzofuranone Scaffold The benzofuranone core is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for antimicrobial agents, monoamine oxidase inhibitors, and natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuranone Scaffold

The benzofuranone core is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for antimicrobial agents, monoamine oxidase inhibitors, and naturally occurring aurones. When designing synthetic pathways, the choice of the specific benzofuranone building block dictates both the reaction kinetics and the stereochemical outcome of the final drug candidate.

This guide benchmarks 3(2H)-Benzofuranone, 4-methyl- (CAS 54120-65-9) against the standard 3(2H)-benzofuranone (CAS 7169-34-8) and the isomeric 2-coumaranone (CAS 553-86-6). By analyzing the causality behind steric shielding and electronic distribution, researchers can optimize their synthetic workflows for higher stereoselectivity and yield.

Quantitative Benchmarking & Structural Properties

The addition of a single methyl group at the C4 position fundamentally alters the molecule's reactivity profile. Below is a comparative analysis of these three foundational building blocks.

Parameter3(2H)-Benzofuranone (Standard)4-Methyl-3(2H)-benzofuranone2-Coumaranone
CAS Number 7169-34-854120-65-9553-86-6
Molecular Weight 134.13 g/mol 148.16 g/mol 134.13 g/mol
Carbonyl Position C3C3C2
Steric Hindrance at Reactive Site LowHigh (C4-Methyl shielding)Low
Aromatic Ring Reactivity ModerateHigh (+I effect from Methyl)Moderate
Typical Condensation Yield 85-95% (Fast kinetics)70-80% (Slower kinetics)N/A (Lactone reactivity)
Z/E Stereoselectivity (Aurones) Moderate to HighExceptionally High (>98% Z)N/A

Mechanistic Causality: The Impact of C4-Methyl Steric Shielding

As an Application Scientist, it is critical to understand why a substituted building block behaves differently, rather than just observing the outcome. The unique performance of [1] is driven by two distinct physicochemical phenomena:

  • Steric Shielding at the C3 Carbonyl : The methyl group at the C4 position protrudes directly adjacent to the C3 carbonyl. In Horner-Wadsworth-Emmons (HWE) reactions or aldol condensations (such as aurone synthesis), this steric bulk restricts the approach trajectory of bulky electrophiles. While this slows down the initial nucleophilic attack (resulting in slightly lower overall yields compared to [2]), it forces the exocyclic double bond to adopt the thermodynamically stable (Z)-configuration to avoid severe steric clashes with the C4-methyl group.

  • Electronic Enrichment : The electron-donating inductive (+I) effect of the methyl group slightly deactivates the carbonyl carbon toward nucleophilic attack but enriches the electron density of the aromatic ring. This makes the scaffold highly amenable to downstream electrophilic aromatic substitutions (e.g., halogenation) at the C5 or C7 positions.

Experimental Workflow: Highly Stereoselective Aurone Synthesis

When synthesizing aurone derivatives (2-benzylidenebenzofuran-3(2H)-ones) using the sterically hindered 4-methyl-3(2H)-benzofuranone, standard harsh basic conditions (like NaOH) often lead to lactone ring-opening. The following protocol utilizes a mild bifunctional catalyst to overcome steric barriers while maintaining structural integrity.

Step-by-Step Methodology
  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-methyl-3(2H)-benzofuranone and 1.1 mmol of the target substituted benzaldehyde in 10 mL of anhydrous ethanol.

  • Catalyst Addition : Add 0.5 mmol of morpholine acetate.

    • Causality: Morpholine acetate acts as a mild, bifunctional organocatalyst. It avoids the base-catalyzed ring-opening commonly observed with NaOH while effectively activating the sterically hindered C2 position via a transient enamine intermediate.

  • Reaction Execution : Reflux the mixture at 80 °C under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Workup : Upon consumption of the starting ketone, cool the mixture to 0 °C. The highly crystalline aurone product will typically precipitate. Filter the solid and wash with cold ethanol (2 × 5 mL).

Self-Validating Quality Control

Every robust protocol must contain an internal mechanism to verify success without relying solely on external standards.

  • Reaction Confirmation : Analyze the crude product via 1 H-NMR (400 MHz, CDCl 3​ ). The reaction is successful if the C2 methylene protons of the starting material (~4.6 ppm) completely disappear, replaced by a sharp vinylic proton singlet at ~6.7–6.9 ppm.

  • Internal Geometric Validation : The C4-methyl protons, originally at ~2.3 ppm in the starting material, will shift slightly downfield (~2.5 ppm) due to the anisotropic deshielding effect of the newly formed exocyclic double bond. This specific shift serves as an internal, self-validating proof of the thermodynamically favored (Z)-geometry.

Workflow Visualization

The following diagram illustrates the comparative logic and synthetic pathways when choosing between the standard and the 4-methyl substituted benzofuranone cores.

Workflow Start Select Benzofuranone Core Standard 3(2H)-Benzofuranone (Unsubstituted) Start->Standard Methyl 4-Methyl-3(2H)-benzofuranone (Sterically Hindered) Start->Methyl Reaction Aldol Condensation (Morpholine Acetate, Reflux) Standard->Reaction Methyl->Reaction Result1 Standard Aurones Fast Kinetics, Mixed Z/E Reaction->Result1 Low Steric Bulk Result2 4-Methyl Aurones Slower Kinetics, High Z-Selectivity Reaction->Result2 C4-Methyl Shielding Validation Self-Validating QC 1H-NMR (Vinylic Proton Shift) Result1->Validation Result2->Validation

Comparative workflow of aurone synthesis highlighting the steric influence of the C4-methyl group.

References

  • PubChem : 3(2H)-Benzofuranone, 4-methyl- (CID 590534). National Center for Biotechnology Information. Available at:[Link]

  • PubChem : Coumaranone (CID 23556). National Center for Biotechnology Information. Available at:[Link]

  • PubChem : 2-Coumaranone (CID 68382). National Center for Biotechnology Information. Available at:[Link]

Comparative

A Comparative Guide to the Biological Activity of 4-Methylbenzofuran-3(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Versatile Scaffold The benzofuran nucleus, a fused heterocyclic system, is a cornerstone in medicinal chemistry, with its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Versatile Scaffold

The benzofuran nucleus, a fused heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Among these, the 4-methylbenzofuran-3(2H)-one scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various 4-methylbenzofuran-3(2H)-one analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to elucidate structure-activity relationships (SAR) and provide a valuable resource for researchers in the field.

The 4-Methylbenzofuran-3(2H)-one Core: A Privileged Structure

The 4-methylbenzofuran-3(2H)-one core represents a versatile template for chemical modification. The presence of the methyl group at the 4-position, combined with the ketone functionality at the 3-position and the inherent aromaticity of the benzofuran ring system, provides multiple sites for substitution, allowing for the fine-tuning of its biological properties. The exploration of this scaffold has led to the discovery of compounds with significant therapeutic potential.

Comparative Analysis of Biological Activities

This section details the anticancer, antimicrobial, and anti-inflammatory activities of various 4-methylbenzofuran-3(2H)-one analogs, supported by available experimental data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4] The mechanism of action frequently involves the induction of apoptosis and cell cycle arrest.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of 4-methylbenzofuran-3(2H)-one analogs is significantly influenced by the nature and position of substituents on the benzofuran ring and any appended moieties.

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold has been shown to enhance anticancer activity.[2] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to target proteins.[6] For instance, brominated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated significant cytotoxicity against various cancer cell lines.

  • Aromatic and Heterocyclic Substituents: The addition of various aromatic and heterocyclic rings can modulate the anticancer activity. For example, benzofuran-chalcone hybrids have shown potent cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines.[7]

  • Substitution at the 2-position: Modifications at the 2-position of the benzofuran ring are crucial for cytotoxic activity.[8]

Quantitative Comparison of Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzofuran-3(2H)-one analogs against various cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)11 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5
2-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]-6-methylbenzofuran-3-oneVaries (NCI-60 panel)Varies[3]
2-[3-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]-5-methylbenzofuran-3-oneVaries (NCI-60 panel)Varies[3]
Antimicrobial Activity: Combating Pathogenic Microbes

The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4][9] Analogs of 4-methylbenzofuran-3(2H)-one have been investigated for their activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights:

  • Nitroimidazole Moieties: The incorporation of nitroimidazole groups has been shown to yield potent antibacterial agents, particularly against Gram-positive bacteria.[10]

  • Substitutions at C-3 and C-6: The nature of substituents at the C-3 and C-6 positions of the benzofuran ring significantly impacts antibacterial activity and strain specificity.[11]

  • Hydrophobic Groups: The presence of hydrophobic groups can enhance antibacterial activity.[11]

Quantitative Comparison of Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the efficacy of an antimicrobial agent. The following table presents MIC values for selected benzofuran-3(2H)-one analogs.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
(Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivative (4a)Staphylococcus aureus2.5 ± 0.97[9]
(Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivative (4c)Pseudomonas aeruginosa0.5 ± 0.76[9]
(Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivative (4c)Staphylococcus aureus0.5 ± 0.62[9]
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5[12]
Aza-benzofuran derivative (Compound 1)Escherichia coli25[12]
Aza-benzofuran derivative (Compound 1)Staphylococcus aureus12.5[12]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[13][14]

Structure-Activity Relationship (SAR) Insights:

  • Inhibition of Pro-inflammatory Mediators: Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[15]

  • Double Bonds: The presence of a double bond at specific positions in the molecular structure can enhance anti-inflammatory activity.[15]

Quantitative Comparison of Anti-inflammatory Activity:

The following table summarizes the IC50 values for the inhibition of nitric oxide production by selected benzofuran analogs in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Compound/AnalogAssayIC50 (µM)Reference
Aza-benzofuran derivative (Compound 1)NO Inhibition17.3[15]
Aza-benzofuran derivative (Compound 4)NO Inhibition16.5[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key biological assays discussed in this guide.

Synthesis of 4-Methylbenzofuran-3(2H)-one Analogs

The synthesis of 4-methylbenzofuran-3(2H)-one and its analogs can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted precursor. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of benzofuranones with programmable substitution patterns.[16]

General Synthetic Workflow:

SynthesisWorkflow Start Starting Materials (e.g., Substituted Phenols, α-Halo Ketones) Step1 Reaction Step 1 (e.g., Etherification) Start->Step1 Step2 Reaction Step 2 (e.g., Intramolecular Cyclization) Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct 4-Methylbenzofuran-3(2H)-one Analog Characterization->FinalProduct

Caption: Generalized workflow for the synthesis of 4-methylbenzofuran-3(2H)-one analogs.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[17]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (4-methylbenzofuran-3(2H)-one analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[17]

MTT Assay Workflow Diagram:

MTT_Assay A Seed cancer cells in 96-well plate B Treat with 4-methylbenzofuran-3(2H)-one analogs A->B C Add MTT solution and incubate B->C D Living cells convert MTT to formazan C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Broth Microdilution Workflow Diagram:

Broth_Microdilution A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate under optimal growth conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[15]

Step-by-Step Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds, followed by stimulation with LPS to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 540 nm).

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

NO Inhibition Assay Workflow Diagram:

NO_Inhibition_Assay A Culture macrophage cells B Pre-treat with test compounds A->B C Stimulate with LPS to induce NO production B->C D Collect cell supernatant C->D E Quantify nitrite using Griess reagent D->E F Measure absorbance E->F G Calculate IC50 for NO inhibition F->G

Caption: Workflow of the Nitric Oxide (NO) inhibition assay.

Conclusion and Future Directions

The 4-methylbenzofuran-3(2H)-one scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The available data, while not exhaustive for a single, comprehensive series of analogs, clearly indicates that strategic modifications to this core structure can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds.

Future research should focus on the systematic synthesis and evaluation of a broad range of 4-methylbenzofuran-3(2H)-one analogs to establish more definitive structure-activity relationships. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation drug candidates based on this versatile scaffold. The insights provided in this guide aim to facilitate and inspire further exploration in this exciting area of medicinal chemistry.

References

Sources

Validation

Introduction: The Significance of the 3(2H)-Benzofuranone Scaffold

An In-Depth Spectroscopic Guide to Substituted 3(2H)-Benzofuranones for Drug Discovery and Development The 3(2H)-benzofuranone core is a privileged heterocyclic motif found in a multitude of natural products and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to Substituted 3(2H)-Benzofuranones for Drug Discovery and Development

The 3(2H)-benzofuranone core is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules.[1] Its derivatives, particularly the 2-benzylidenebenzofuran-3(2H)-ones known as aurones, exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] For researchers in drug development, the precise characterization of these molecules is paramount. The substitution pattern on the benzofuranone skeleton dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological function.

This guide provides a comprehensive comparison of how substitutions on the 3(2H)-benzofuranone ring system influence its spectroscopic signatures. We will delve into the causality behind the observed spectral shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as the characteristic fragmentation patterns in Mass Spectrometry (MS). This document is designed to serve as a practical reference for scientists, enabling unambiguous structural elucidation and a deeper understanding of structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted 3(2H)-benzofuranones, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern, stereochemistry, and electronic environment of the core structure.

The Diagnostic Power of ¹H NMR: Substituent Effects on Proton Environments

In ¹H NMR, the chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) shield protons, moving their signals to a lower frequency (upfield).

For 2-benzylidene derivatives, the chemical shift of the exocyclic vinylic proton is particularly diagnostic for determining the geometric isomer. The thermodynamically more stable Z-isomer is almost exclusively formed in most synthetic condensations.[2][3] The chemical shift of this proton is influenced by substituents on both the benzofuranone and the benzylidene rings.

¹³C NMR: A Window into the Carbon Framework and Carbonyl Reactivity

¹³C NMR provides a detailed map of the carbon skeleton. The most informative signal in the ¹³C NMR spectrum of a 3(2H)-benzofuranone is the carbonyl carbon (C=O). Its chemical shift is a direct probe of the electronic effects of the substituents.

  • Electron-Withdrawing Groups (EWGs): When attached to the aromatic ring, EWGs draw electron density away from the carbonyl group, deshielding the carbon nucleus and shifting its resonance downfield to a higher ppm value (e.g., >182 ppm).

  • Electron-Donating Groups (EDGs): EDGs increase electron density at the carbonyl carbon, causing shielding and an upfield shift to a lower ppm value (e.g., <182 ppm).[4]

This trend is a critical validation point; the observed carbonyl shift must logically correlate with the expected electronic nature of the substituents.

Tabulated NMR Data for Comparative Analysis

The following table summarizes representative NMR data for various substituted 2-benzylidene-3(2H)-benzofuranones, illustrating the trends discussed.

Compound/Substituents¹H Vinylic Proton (δ, ppm)¹³C Carbonyl (δ, ppm)Reference
2-benzylidenebenzofuran-3(2H)-one7.51184.7[4]
7-methoxy-2-benzylidenebenzofuran-3(2H)-one7.54184.7[4]
6-hydroxy-2-(5-bromo...)benzylidene...6.76181.1[4]
4,6-Dibromo-2-(4-chlorobenzylidene)...Not specified181.4[5]
4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)...7.13182.3[5]

Analysis: The data clearly shows that strong electron-withdrawing groups like trifluoromethyl and multiple halogens tend to keep the carbonyl carbon deshielded (δ > 181 ppm). In contrast, the presence of a strongly donating hydroxyl group at the 6-position causes a notable upfield shift of the carbonyl carbon to δ 181.1 ppm, indicating increased electron density.[4]

Standard Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuranone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[6] Common experiments include standard proton, carbon, DEPT-135, COSY, and HSQC for full structural assignment.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is a rapid and effective technique for identifying key functional groups. In benzofuranones, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group.

Interpreting the C=O Stretch: A Barometer for Electronic Effects

The position of the C=O stretching frequency (νC=O) is highly dependent on the electronic environment. The fundamental principle is that a stronger bond vibrates at a higher frequency.

  • Ring Strain and Conjugation: The five-membered lactone ring of the benzofuranone core introduces ring strain, which typically increases the C=O stretching frequency compared to an acyclic ketone. Extended conjugation with the aromatic system and any exocyclic double bonds tends to lower the frequency.

  • Substituent Effects: Electron-withdrawing substituents decrease the single-bond character of the carbonyl group, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber (e.g., >1710 cm⁻¹). Electron-donating substituents enhance the single-bond character through resonance, weakening the C=O bond and lowering its stretching frequency (e.g., <1700 cm⁻¹). In some cases, Fermi resonance can cause a splitting of the carbonyl absorption band.[7]

Comparative IR Data of Substituted Benzofuranones
Compound/SubstituentsCarbonyl Stretch (νC=O, cm⁻¹)Key ObservationsReference
2-benzylidenebenzofuran-3(2H)-one1698Standard conjugated ketone[8]
6-hydroxy-2-(...)benzylidene...1670EDG (-OH) lowers frequency[8]
4,6-Dibromo-2-(4-chlorobenzylidene)...1711EWGs (-Br, -Cl) increase frequency[5]
6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)...1713Strong EWGs (-Cl, -NO₂) increase frequency[5]

Analysis: The trend is unambiguous. The presence of a hydroxyl group (-OH) lowers the C=O frequency to 1670 cm⁻¹, consistent with its electron-donating nature.[8] In contrast, multiple halogen and nitro substituents, which are strongly electron-withdrawing, increase the C=O frequency to over 1710 cm⁻¹, confirming a strengthening of the carbonyl bond.[5]

Standard Protocol for FT-IR Analysis
  • Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[7]

  • Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Mapping the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzofuranone scaffold contains a significant chromophore that is sensitive to substitution.

Electronic Transitions and the Influence of Conjugation

Substituted 3(2H)-benzofuranones typically display strong absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions. The wavelength of maximum absorbance (λmax) is directly related to the extent of the conjugated system.

  • Bathochromic Shift (Red Shift): Substituents that extend the conjugation or electron-donating groups that interact with the π-system will lower the energy gap for the π→π* transition. This results in the absorption of longer wavelength light, shifting λmax to a higher value.

  • Hypsochromic Shift (Blue Shift): Substituents that disrupt the planarity or conjugation of the system can increase the energy gap, shifting λmax to a lower value.

Comparative UV-Vis Data
Compound/Substituentsλmax (nm)Key ObservationsReference
4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)...350EWG on benzylidene ring[5]
4,6-Dibromo-2-(4-chlorobenzylidene)...379Less deactivating -Cl vs -CF₃[5]
4,6-Dibromo-2-(furan-2-ylmethylene)...390Heteroaromatic ring extends conjugation[5]
6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)...410Highly extended and polarized π-system[5]

Analysis: The data demonstrates how modifying the benzylidene portion of the molecule tunes the λmax. Replacing the strongly deactivating -CF₃ group with a -Cl group causes a significant red shift of 29 nm.[5] Further extending the conjugation by using furan and thiophene rings results in even larger bathochromic shifts, with the nitro-substituted thiophene derivative absorbing well into the visible region at 410 nm.[5]

Standard Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the spectrum over a range, typically from 200 to 800 nm.

  • Blank Correction: Use a cuvette containing only the solvent as a blank to zero the spectrophotometer.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[2]

Ionization and Characteristic Fragmentation Pathways

Under Electron Ionization (EI) or Electrospray Ionization (ESI), 3(2H)-benzofuranones will generate a molecular ion (M⁺˙) or a pseudomolecular ion ([M+H]⁺ or [M+Na]⁺), respectively. The fragmentation patterns can provide structural clues. Common fragmentation for the 3(2H)-benzofuranone core involves the loss of CO, followed by rearrangements of the furan ring. For substituted derivatives, cleavage at the benzylic position or loss of the substituent groups are also common pathways.

Comparative MS Data
CompoundIonizationm/z (Observed)Formula (from HRMS)Reference
3(2H)-BenzofuranoneEI134C₈H₆O₂[9]
2-(...)benzylidenebenzofuran-3(2H)-oneESI307 [M+1]⁺C₂₀H₁₉O₃[2]
2-(...)benzylidene-7-methoxy...ESI309 [M+1]⁺C₁₉H₁₇O₄[2]
2-(5-bromo...)benzylidene-6-hydroxy...ESI401 [M+1]⁺C₂₀H₁₈BrO₄[2]

Analysis: The primary utility of MS is the confirmation of molecular weight and, via HRMS, the elemental formula. The data confirms the successful synthesis of the target structures with varying substituents like methoxy, bromo, and hydroxy groups.[2]

Standard Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ion source via direct infusion or through a coupled chromatography system like LC-MS.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range and ionization mode (positive or negative).

Integrated Spectroscopic Workflow

A self-validating characterization of a novel substituted 3(2H)-benzofuranone relies on the integration of all these techniques. The proposed structure must be consistent with every piece of spectroscopic data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Synthesized Compound MS MS & HRMS (Confirm MW & Formula) Syn->MS aliquots IR IR Spectroscopy (Identify C=O, Functional Groups) Syn->IR aliquots NMR ¹H & ¹³C NMR (Elucidate Skeleton & Stereochem) Syn->NMR aliquots Structure Proposed Structure MS->Structure IR->Structure NMR->Structure Validation Data Congruence Check Structure->Validation Validation->Syn No (Re-evaluate/Re-purify) Final Confirmed Structure Validation->Final Yes

Caption: Integrated workflow for the characterization of novel benzofuranones.

This workflow illustrates the logical progression from synthesis to analysis and final structure confirmation. A discrepancy in any single technique (e.g., an IR carbonyl stretch that contradicts the electronic effect seen in NMR) necessitates a re-evaluation of the proposed structure.

Conclusion

The spectroscopic analysis of substituted 3(2H)-benzofuranones is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and stereochemistry. IR spectroscopy offers a rapid and reliable confirmation of the carbonyl group and its electronic environment. UV-Vis spectroscopy elucidates the nature of the conjugated π-system, and mass spectrometry confirms the molecular weight and elemental formula. By systematically comparing the spectral data of new derivatives against established trends, researchers can confidently and accurately characterize these important molecules, accelerating their journey through the drug discovery pipeline.

References

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92. Available from: [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. Available from: [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available from: [Link]

  • American Society for Microbiology. (2020). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Global Scientific Journal. (2022). Synthesis and characterization of benzofuranone and its derivatives. Global Scientific Journal, 10(7). Available from: [Link]

  • Taylor & Francis Online. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. Available from: [Link]

  • IJRPR. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Research in Pharmaceutical and Bio-Sciences. Available from: [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances. Available from: [Link]

  • Imre Blank's Publications. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Oriental Journal of Chemistry. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Publishing. Available from: [Link]

  • PubMed. (2003). Vibrational Spectra of 2 (3H) Benzofuranone Studied by Raman, IR Spectroscopy and AM1 Semiempirical Molecular Orbital Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • ResearchGate. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica. Available from: [Link]

Sources

Comparative

Optimizing Isolation of 4-Methyl-3(2H)-Benzofuranone: A Comparative Yield Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9) The Extraction Bottleneck in Benzofuranone Derivatives The compound 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9)

The Extraction Bottleneck in Benzofuranone Derivatives

The compound 4-methyl-3(2H)-benzofuranone (Molecular Weight: 148.16 g/mol , Formula: C9H8O2) is a highly valued bicyclic organic intermediate[1][2][3]. In pharmaceutical drug development, it serves as a critical building block for the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) via acid- or base-catalyzed condensation with aldehydes[4]. Furthermore, it is a precursor in Horner-Wadsworth-Emmons reactions to generate intermediates for antihyperglycemic agents[4].

Despite its high synthetic value, isolating 4-methyl-3(2H)-benzofuranone from complex reaction matrices or natural extracts presents significant yield attrition challenges. As a Senior Application Scientist, I frequently observe laboratories losing up to 50% of their target yield due to improper extraction methodologies. This guide objectively compares three distinct extraction and isolation methods, detailing the causality behind yield variations and providing self-validating protocols for your laboratory.

Mechanistic Drivers of Yield Attrition

To understand why certain extraction methods outperform others, we must analyze the physicochemical behavior of the benzofuranone core:

  • Thermal Degradation & Polymerization: Benzofuranones are highly susceptible to thermal degradation. Prolonged heating during conventional solvent removal (often taking up to 40 hours in older industrial protocols) leads to the formation of polymeric byproducts, drastically reducing the isolated yield[5].

  • Partition Coefficient (LogP) Challenges: The moderate polarity of the furanone ring means that during Liquid-Liquid Extraction (LLE), improper pH control can lead to partial partitioning into the aqueous phase or the formation of stubborn emulsions[6].

  • Irreversible Adsorption: When utilizing standard silica gel for Flash Column Chromatography (FCC), the oxygen-rich furanone core can hydrogen-bond strongly with silanol groups, leading to irreversible adsorption and band-tailing, which suppresses final recovery rates[6].

Workflow Visualization

ExtractionWorkflow Start Crude Matrix 4-methyl-3(2H)-benzofuranone LLE Method A: LLE + FCC (DCM / Silica) Start->LLE MAE Method B: NP-MAE (Microwave Distillation) Start->MAE SPE Method C: SPE (Amberlyst / Hexane) Start->SPE YieldLLE Yield: 45-67% High Solvent Waste LLE->YieldLLE YieldMAE Yield: 93-95% Rapid Processing MAE->YieldMAE YieldSPE Yield: 80-92% High Purity Analytical SPE->YieldSPE Analysis HPLC / GC-MS Validation Target Purity >99% YieldLLE->Analysis YieldMAE->Analysis YieldSPE->Analysis

Fig 1. Workflows and yields for 4-methyl-3(2H)-benzofuranone extraction.

Quantitative Yield & Performance Data

The following table synthesizes experimental yield data comparing traditional and modern extraction techniques for benzofuranone derivatives.

Extraction MethodologyPrimary Solvents / Energy SourceAverage Yield (%)Target Purity (%)Processing TimeScalability & Application
LLE + FCC (Conventional)Dichloromethane (DCM) / Silica Gel45.0 - 67.0%~95.0%12 - 24 hModerate; best for initial discovery[4][6]
SPE (Solid-Phase)Hexane-EtOAc / Amberlyst80.0 - 92.2%>99.0%3 - 6 hLow; ideal for precise analytical isolation[4]
NP-MAE (Microwave)Negative Pressure (-0.09 MPa) / 600W93.6 - 95.6%>99.0%< 1 hHigh; optimal for industrial scale-up[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow so operators can verify success at intermediate stages.

Protocol A: Conventional LLE and Silica Gel Purification

Best for laboratories without specialized microwave reactors.

  • Quenching: Quench the crude reaction mixture containing 4-methyl-3(2H)-benzofuranone with distilled water (20 mL per 10 mmol of theoretical yield)[6].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (4 × 30 mL)[4][6]. Causality Note: Multiple smaller volume extractions are mathematically proven to yield higher recovery than a single large-volume extraction due to the compound's partition coefficient.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography (FCC): Load the residue onto a silica gel column. Elute using a gradient of hexanes/EtOAc (starting at 40:1)[6].

  • Self-Validation Mechanism (TLC Tracking): Do not proceed to final concentration until Thin-Layer Chromatography (TLC) confirms the complete separation of the target compound from intermediate phenols (target Rf is typically ~0.57 in 5:1 hexanes/EtOAc)[6]. This ensures that any yield drop is isolated to extraction mechanics, not an incomplete reaction.

Protocol B: Negative-Pressure Microwave-Assisted Extraction (NP-MAE)

Best for maximizing yield and preventing thermal degradation.

  • System Preparation: Transfer the crude matrix directly into a negative pressure microwave distillation/condensation device[5].

  • Parameter Setting: Apply a vacuum to achieve a distillation pressure of -0.04 to -0.09 MPa[5]. Causality Note: Lowering the pressure drastically reduces the boiling point of the matrix, preventing the thermal polymerization of the benzofuranone ring.

  • Irradiation: Irradiate the mixture at a distillation power of 600W for 25 to 40 minutes[5].

  • Collection: Collect the distillate in a chilled receiving flask. Upon cooling, 4-methyl-3(2H)-benzofuranone will precipitate as light yellow crystals[4][5].

  • Self-Validation Mechanism (In-line HPLC & Morphology): The system utilizes real-time HPLC monitoring. The operator only initiates the microwave distillation phase once HPLC confirms >99% reaction completion. Final validation is achieved visually; the presence of distinct light yellow crystals rather than a dark, viscous oil confirms that thermal degradation was successfully avoided[4][5].

Application Scientist Recommendations

If your laboratory is scaling up the production or isolation of 4-methyl-3(2H)-benzofuranone, abandon conventional LLE/FCC methods for the final purification step. The data clearly indicates that the extended thermal residence time and silica-induced irreversible adsorption cap yields at ~67%[6].

Instead, transition to Negative-Pressure Microwave-Assisted Extraction (NP-MAE) . By utilizing a 600W microwave field under -0.09 MPa vacuum, you exploit the volatility of the compound while protecting its fragile bicyclic structure, routinely pushing yields above 94% with >99% purity[5]. For analytical-scale isolation where microwave distillation is impractical, utilize Solid-Phase Extraction (SPE) with non-reactive resins to avoid the recovery penalties associated with standard silica gel.

Sources

Validation

LC-MS Validation for Quantifying 3(2H)-Benzofuranone, 4-methyl- Metabolites: A Comparative Guide

Introduction & Metabolic Context 3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9) is a heterocyclic compound characterized by a fused benzofuran structure. In pharmacological and toxicological research, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Metabolic Context

3(2H)-Benzofuranone, 4-methyl- (CAS: 54120-65-9) is a heterocyclic compound characterized by a fused benzofuran structure. In pharmacological and toxicological research, understanding the pharmacokinetic profile of benzofuran derivatives requires rigorous quantification of their metabolites in biological matrices.

Like other benzofuran analogs, this compound undergoes extensive hepatic biotransformation. The primary pathways include cytochrome P450-mediated hydroxylation of the aromatic ring, reductase-mediated reduction of the ketone group, and subsequent Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs) [[1]]([Link]) . Quantifying these structurally diverse metabolites presents a significant analytical challenge, requiring a highly selective Liquid Chromatography-Mass Spectrometry (LC-MS) strategy.

MetabolicPathway Parent 3(2H)-Benzofuranone, 4-methyl- (Parent Drug) Met1 Hydroxylated Metabolite (Phase I) Parent->Met1 CYP450 (Hydroxylation) Met2 Reduced Metabolite (Phase I) Parent->Met2 Reductase (Ketone Reduction) Met3 Glucuronide Conjugate (Phase II) Met1->Met3 UGT (Glucuronidation) Met2->Met3 UGT (Glucuronidation)

Figure 1: Proposed Phase I and Phase II metabolic biotransformation pathways.

Platform Comparison: QQQ vs. Q-TOF MS

When developing a bioanalytical assay, selecting the appropriate mass spectrometry platform is the first critical decision. We compared a Triple Quadrupole (QQQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS).

The Causality of Choice: While Q-TOF HRMS is the undisputed gold standard for identifying unknown metabolites through exact mass and isotopic fidelity , it falls short in routine, high-throughput quantification. QQQ instruments offer a significantly wider linear dynamic range (up to 4-5 logs) and superior signal-to-noise (S/N) ratios for low-abundance Phase II conjugates due to the highly efficient duty cycle of MRM transitions. For a validated pharmacokinetic assay, QQQ provides the necessary sensitivity to reach sub-ng/mL Lower Limits of Quantification (LLOQ) .

Table 1: MS Platform Performance Comparison
ParameterTriple Quadrupole (QQQ - MRM)Quadrupole Time-of-Flight (Q-TOF - HRMS)
Primary Application Targeted QuantificationUntargeted Metabolite ID
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Sensitivity (LLOQ) 0.1 ng/mL2.5 ng/mL
Selectivity Mechanism Precursor/Product Ion PairsHigh Mass Accuracy (<2 ppm)

Sample Preparation: SPE vs. LLE

To achieve the stringent matrix effect limits (CV ≤15%) mandated by the [[2]]([Link]) , sample preparation must selectively isolate the analytes from endogenous phospholipids.

The Causality of Choice: Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., ethyl acetate) efficiently extracts the lipophilic parent drug but completely fails to recover the highly polar, negatively charged glucuronide metabolites, leaving them trapped in the aqueous waste.

Conversely, Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) provides a dual-retention mechanism. The hydrophobic polymeric backbone retains the benzofuran core, while the quaternary amine groups lock onto the carboxylic acid of the glucuronide moiety via electrostatic interactions. This ensures >85% recovery across all metabolite classes while washing away ion-suppressing phospholipids.

Chromatographic Strategy: Biphenyl vs. C18

Metabolic hydroxylation of the benzofuranone ring often produces closely eluting positional isomers.

The Causality of Choice: Standard C18 columns rely entirely on dispersive hydrophobic interactions, which are insufficient to resolve these isomers, leading to isobaric interference in the MS source. By employing a Biphenyl stationary phase , we introduce π−π interactions. The electron-dense biphenyl rings interact differentially with the aromatic system of the benzofuranone isomers, achieving baseline chromatographic resolution (Rs > 1.5) and ensuring accurate independent quantification.

Step-by-Step Validation Protocol (The Self-Validating System)

A robust bioanalytical method must operate as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the sample preparation, the workflow intrinsically corrects for downstream variances. If matrix effects cause a 20% ion suppression in the MS source, the SIL-IS signal is suppressed by the exact same margin. Because quantification relies on the analyte-to-IS peak area ratio, these systemic variables mathematically cancel out, ensuring absolute data integrity .

ValidationWorkflow Spike SIL-IS Spiking (Self-Correction) Prep MAX SPE (Matrix Cleanup) Spike->Prep Chrom Biphenyl UPLC (Isomer Separation) Prep->Chrom Detect QQQ MS/MS (Quantification) Chrom->Detect Valid ICH M10 Eval (Data Integrity) Detect->Valid

Figure 2: Self-validating LC-MS/MS workflow for metabolite quantification.

Methodology
  • Calibration & SIL-IS Integration: Prepare calibration standards (0.1 to 1000 ng/mL) in blank plasma. Spike 10 µL of SIL-IS (e.g., 3(2H)-Benzofuranone, 4-methyl-d3, 50 ng/mL) into 100 µL of each sample. Vortex for 30 seconds to ensure equilibration.

  • Protein Precipitation & Loading: Add 300 µL of 2% Formic Acid in Acetonitrile to disrupt protein binding. Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with water and load onto a pre-conditioned MAX SPE plate (30 mg/well).

  • Washing & Elution (SPE): Wash with 1 mL of 5% Ammonium Hydroxide in water (removes neutral/basic interferences), followed by 1 mL of Methanol (removes hydrophobic interferences). Elute the target metabolites with 2 x 500 µL of 2% Formic Acid in Methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a Biphenyl UPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Detection: Operate the QQQ in positive electrospray ionization (ESI+) for Phase I metabolites and negative (ESI-) for Phase II glucuronides. Monitor specific MRM transitions optimized for each analyte.

Experimental Validation Data Summary

The following table summarizes the experimental validation data comparing the optimized workflow (QQQ + SPE + Biphenyl) against a suboptimal alternative (Q-TOF + LLE + C18), evaluated against .

Table 2: Method Validation Performance Metrics
ParameterAcceptance Criteria (ICH M10)Optimized Method (QQQ + SPE + Biphenyl)Alternative Method (Q-TOF + LLE + C18)
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)3.2% to 6.5%12.1% to 18.4% (Fails at LLOQ)
Inter-day Precision (% CV) ≤15% (≤20% at LLOQ)4.1% to 7.2%14.5% to 22.3% (Fails at LLOQ)
Matrix Effect (IS-normalized) CV ≤15%4.8% (Minimal suppression)28.6% (Severe suppression)
Phase II Metabolite Recovery Consistent across range88.5% ± 4.2%14.2% ± 8.1% (Poor extraction)
Isomeric Resolution (Rs) Rs ≥ 1.5 (Baseline)2.1 (Baseline resolved)0.8 (Co-eluting isomers)

The data clearly demonstrates that aligning the sample preparation chemistry (MAX SPE) with the appropriate chromatographic mechanism (Biphenyl) and a high-sensitivity quantitative platform (QQQ) yields a robust, regulatory-compliant assay for 3(2H)-Benzofuranone, 4-methyl- metabolites.

References

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS Source: PubMed (National Institutes of Health) URL: [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Benzofuranone, 4-methyl-
Reactant of Route 2
3(2H)-Benzofuranone, 4-methyl-
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